Indolokine A5
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-11(12-15-10(6-19-12)13(17)18)8-5-14-9-4-2-1-3-7(8)9/h1-6,14H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXYUFQKPJMQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=NC(=CS3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Molecular Architecture and Biological Function of Indolokine A5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolokine A5 is a naturally occurring indole (B1671886) derivative that has garnered significant interest within the scientific community due to its potent biological activities. As a catabolite of L-cysteine, it functions as a robust agonist of the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses and cellular homeostasis.[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological functions of this compound, with a focus on its role in modulating inflammatory signaling and bacterial persistence. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on this promising bioactive molecule.
Chemical Structure and Properties
This compound, with the systematic IUPAC name 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylic acid, is a heterocyclic compound featuring an indole moiety linked to a thiazole (B1198619) carboxylic acid.[2] This unique structural arrangement is critical for its biological activity, particularly its ability to bind and activate the Aryl Hydrocarbon Receptor.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈N₂O₃S | PubChem CID: 23651846[2] |
| Molecular Weight | 272.28 g/mol | PubChem CID: 23651846[2] |
| IUPAC Name | 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylic acid | PubChem CID: 23651846[2] |
| Synonyms | This compound | Depositor-Supplied[2] |
Synthesis of this compound
This compound can be synthesized from its precursor, crude indolokine A4, through an oxidation reaction. The following protocol is based on the methodology described in the scientific literature.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Crude indolokine A4
-
Methanol (MeOH)
-
Acetone
-
Manganese dioxide (MnO₂)
-
Agilent Polaris C18-A column (5 μm, 250 × 21.2 mm²) or equivalent for preparative HPLC
Procedure:
-
Prepare a 3:1 solution of methanol/acetone.
-
Dissolve the crude indolokine A4 in the methanol/acetone solution (e.g., 8 mL).
-
Add manganese dioxide (MnO₂) to the solution (e.g., 460 mg).
-
Stir the reaction mixture overnight at room temperature.
-
Following the incubation, centrifuge the reaction mixture to pellet the MnO₂.
-
Filter the supernatant to remove any remaining MnO₂.
-
Dry the filtered solution completely.
-
Purify the resulting solid using a preparative reverse-phase High-Performance Liquid Chromatography (HPLC) system.
-
Column: Agilent Polaris C18-A 5 μm (250 × 21.2 mm²)
-
Flow Rate: 8.0 mL/min
-
Gradient: A suitable gradient of solvents (e.g., water and acetonitrile (B52724) with a modifier like formic acid) should be optimized to achieve separation.
-
Synthesis Workflow
Biological Activity and Mechanism of Action
This compound is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating various physiological and pathological processes, including immune responses.[1] The activation of AhR by this compound leads to downstream signaling events that modulate cellular functions.
Aryl Hydrocarbon Receptor (AhR) Activation
This compound is the demethylated analog of the highly potent AhR agonist 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE).[1] This structural similarity underlies its strong affinity for and activation of the AhR signaling pathway.
Modulation of Interleukin-6 (IL-6) Secretion
Agonists of the AhR, including ITE, are known to regulate the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) from immune cells such as dendritic cells and macrophages.[1] this compound, through its activation of AhR, is also implicated in the modulation of IL-6 secretion, a key process in the inflammatory response.
A standard Enzyme-Linked Immunosorbent Assay (ELISA) can be employed to quantify the secretion of IL-6 from immune cells treated with this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1 monocytes).
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Lipopolysaccharide (LPS) or other immune stimulants.
-
Human IL-6 ELISA kit.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed the immune cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere and stabilize overnight.
-
Treat the cells with varying concentrations of this compound. Include appropriate controls (vehicle control, positive control with LPS).
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine secretion.
-
Collect the cell culture supernatants.
-
Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the concentration of IL-6 based on a standard curve.
Enhancement of E. coli Persister Cell Formation
This compound has been shown to enhance the formation of persister cells in Escherichia coli.[1] Persister cells are a subpopulation of bacteria that exhibit transient tolerance to antibiotics.
Materials:
-
E. coli BW25113 strain.
-
Luria-Bertani (LB) broth.
-
This compound.
-
Gentamicin (B1671437) sulfate (B86663) or another suitable antibiotic.
-
Phosphate-buffered saline (PBS).
-
Agar (B569324) plates.
Procedure:
-
Grow an overnight culture of E. coli BW25113 in LB broth.
-
Dilute the overnight culture into fresh LB broth and grow to the desired optical density (e.g., mid-log phase).
-
Treat the bacterial cultures with this compound at a specific concentration (e.g., 5 µM) and incubate for a defined period.[1]
-
Challenge the cultures with a high concentration of gentamicin sulfate to kill non-persister cells.
-
After antibiotic treatment, wash the cells with PBS to remove the antibiotic.
-
Serially dilute the washed cell suspension in PBS.
-
Plate the dilutions on agar plates and incubate overnight to enumerate the surviving persister cells (colony-forming units, CFUs).
Quantitative Biological Data
The biological effects of this compound have been quantified in various assays, demonstrating its potency.
| Parameter | Organism/Cell Line | Assay | Result | Source |
| Persister Cell Formation | E. coli BW25113 | Gentamicin Survival Assay | ~10-fold enhancement with 5 µM this compound | [1] |
| AhR Activation | Human Cells | Reporter Gene Assay | Potent agonist (specific EC50 not provided, but activity noted at 100 nM) | [1] |
| Plant Defense Response | Arabidopsis thaliana | Pseudomonas syringae Infection Model | ~10-fold protective effect | [1] |
Conclusion
This compound is a compelling natural product with a well-defined chemical structure and significant biological activities. Its role as a potent AhR agonist highlights its potential as a modulator of the immune system and inflammatory responses. Furthermore, its ability to influence bacterial persistence opens up avenues for research into novel antimicrobial strategies. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of chemical biology, immunology, and drug discovery, facilitating further exploration of the therapeutic potential of this compound and its analogs.
References
Indolokine A5: A Technical Guide to its Discovery, Origin, and Biological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolokine A5, a metabolite originating from the bacterium Escherichia coli, has emerged as a significant signaling molecule with diverse biological activities. This technical guide provides an in-depth overview of the discovery, origin, and multifaceted functions of this compound. It details the experimental protocols for its isolation and characterization, summarizes key quantitative data, and visually represents the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in microbiology, immunology, and drug discovery.
Discovery and Origin
This compound was identified as part of a family of indole-functionalized bacterial metabolites, termed "indolokines," produced by Escherichia coli.[1][2][3] Its discovery stemmed from investigations into the metabolic response of E. coli to cellular stress, particularly redox stress.[1][2][3] Researchers observed that under conditions mimicking host inflammation, the production of these metabolites was significantly upregulated.[1]
Interestingly, this compound and its structural relatives were also found to be produced by plants, such as Arabidopsis thaliana, as part of their defense mechanism against pathogens.[1] This convergent evolution highlights the fundamental role of this class of molecules in biological defense systems across different kingdoms.
The biosynthesis of this compound in E. coli is dependent on the transaminases AspC and TyrB.[1][3] These enzymes are involved in the conversion of tryptophan to indole-3-pyruvic acid, a key precursor for the formation of the indolokine scaffold.
Chemical and Physical Properties
This compound is chemically known as 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylic acid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C13H8N2O3S | PubChem |
| Molecular Weight | 272.28 g/mol | PubChem |
| IUPAC Name | 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylic acid | PubChem |
| InChIKey | FWXYUFQKPJMQEC-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)C3=NC(=CS3)C(=O)O | PubChem |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, influencing bacterial physiology, plant immunity, and human immune responses. The following table summarizes the key quantitative data associated with these activities.
| Biological Activity | Assay | Organism/Cell Line | Concentration/Effect | Reference |
| Bacterial Persister Cell Formation | Gentamicin survival assay | E. coli BW25113 | 5 µM resulted in a ~10-fold increase in persister cells. | [1] |
| Plant Defense | Pseudomonas syringae infection assay | Arabidopsis thaliana | Conferred an order of magnitude of protective effect against bacterial infection. | [1] |
| Human Immune Response | Aryl Hydrocarbon Receptor (AhR) Activation Assay | Human AhR reporter cell line | Significantly activated the AhR pathway at concentrations of 100 nM and higher. | [1] |
| Human Immune Response | Interleukin-6 (IL-6) Secretion | Human primary B cells co-cultured with PBMCs | Indolokine A4 (a related indolokine) induced a ~30-fold increase in IL-6 secretion. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation and Characterization of this compound from E. coli
Objective: To isolate and purify this compound from E. coli cultures for structural elucidation and bioactivity testing.
Protocol:
-
Culture Growth and Stress Induction:
-
Grow E. coli BW25113 in Luria-Bertani (LB) broth at 37°C with shaking.
-
To induce cellular stress, introduce a redox stressor such as paraquat (B189505) to the culture during the stationary phase.
-
-
Extraction:
-
Centrifuge the bacterial culture to pellet the cells.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Separate the organic layer and dry it under reduced pressure.
-
-
Chromatographic Purification:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Perform initial fractionation using solid-phase extraction (SPE) with a C18 cartridge.
-
Further purify the fractions containing indolokines using high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile gradient.
-
-
Characterization:
-
Analyze the purified fractions using liquid chromatography-mass spectrometry (LC-MS) to determine the mass-to-charge ratio of the compounds.
-
Perform tandem mass spectrometry (MS/MS) for fragmentation analysis to aid in structural elucidation.
-
Conduct nuclear magnetic resonance (NMR) spectroscopy on the purified this compound to confirm its chemical structure.
-
Aryl Hydrocarbon Receptor (AhR) Activation Assay
Objective: To determine the ability of this compound to activate the human aryl hydrocarbon receptor.
Protocol:
-
Cell Culture:
-
Culture a human AhR reporter cell line (e.g., a cell line stably transfected with a luciferase reporter gene under the control of a dioxin/xenobiotic response element (DRE/XRE) promoter) in the recommended growth medium.
-
-
Assay Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound (e.g., from 10 nM to 10 µM) and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24 hours) at 37°C.
-
-
Luciferase Measurement:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a plate reader.
-
Calculate the fold change in luciferase activity relative to the vehicle control to determine the level of AhR activation.
-
Bacterial Persister Cell Formation Assay
Objective: To assess the effect of this compound on the formation of persister cells in E. coli.
Protocol:
-
Bacterial Culture Preparation:
-
Grow E. coli BW25113 to the stationary phase in LB broth.
-
-
Treatment:
-
Treat the stationary phase culture with this compound at a final concentration of 5 µM. Include an untreated control.
-
Incubate for a defined period to allow for the induction of persister cell formation.
-
-
Antibiotic Challenge:
-
Challenge the treated and control cultures with a high concentration of a bactericidal antibiotic, such as gentamicin.
-
-
Quantification of Persister Cells:
-
After the antibiotic treatment, wash the cells to remove the antibiotic.
-
Serially dilute the cell suspensions and plate them on LB agar.
-
Incubate the plates overnight and count the number of colony-forming units (CFUs).
-
The number of CFUs represents the number of surviving persister cells.
-
Visualizations
Signaling Pathway Diagram
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the discovery and characterization of this compound.
References
Physical and chemical properties of Indolokine A5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolokine A5, a metabolite derived from L-tryptophan, has emerged as a significant signaling molecule with potent activity as an agonist for the Aryl Hydrocarbon Receptor (AhR).[1] This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound. It includes a summary of its known physicochemical characteristics, detailed experimental protocols for its synthesis and purification, and a comprehensive description of its mechanism of action through the AhR signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₈N₂O₃S | PubChem[2] |
| Molecular Weight | 272.28 g/mol | PubChem[2] |
| IUPAC Name | 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylic acid | PubChem[2] |
| InChI | InChI=1S/C13H8N2O3S/c16-11(12-15-10(6-19-12)13(17)18)8-5-14-9-4-2-1-3-7(8)9/h1-6,14H,(H,17,18) | PubChem[2] |
| InChIKey | FWXYUFQKPJMQEC-UHFFFAOYSA-N | PubChem[2] |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)C3=NC(=CS3)C(=O)O | PubChem[2] |
| Appearance | Light yellow to yellow solid | MedchemExpress |
| XLogP3 | 2.6 | PubChem[2] |
| Solubility | Soluble in DMSO | MedchemExpress |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | MedchemExpress |
| Melting Point | Not experimentally determined. Estimated based on related indole (B1671886) carboxylic acids (e.g., Indole-3-carboxylic acid: 232-234 °C).[3] | N/A |
| Boiling Point | Not experimentally determined. Estimated based on related indole compounds (e.g., Indole: 253-254 °C).[3] | N/A |
| pKa | Not experimentally determined. Estimated based on the carboxylic acid and indole functional groups. | N/A |
Experimental Protocols
Biomimetic Synthesis of this compound
A proposed biomimetic synthesis of this compound involves the reaction of indole-3-pyruvic acid with L-cysteine. While a detailed, optimized protocol is not published, the following outlines the general procedure based on this proposed pathway.
Workflow for Biomimetic Synthesis of this compound
Caption: Workflow for the biomimetic synthesis of this compound.
Methodology:
-
Reaction Setup: Dissolve equimolar amounts of indole-3-pyruvic acid and L-cysteine in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Stir the reaction mixture at 37°C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., 1M HCl). Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Preparative HPLC Purification of this compound
The following is a general protocol for the purification of indolyl carboxylic acids, which can be adapted for this compound.
Workflow for Preparative HPLC Purification
Caption: General workflow for preparative HPLC purification.
Methodology:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO). Dilute the solution with the initial mobile phase (e.g., 95% water with 0.1% formic acid) to a concentration suitable for injection without causing precipitation. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time (e.g., 30-40 minutes).
-
Flow Rate: Appropriate for the column dimensions (e.g., 15-20 mL/min).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).
-
-
Fraction Collection: Collect fractions corresponding to the peak of this compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Product Isolation: Pool the pure fractions, remove the organic solvent using a rotary evaporator, and lyophilize the remaining aqueous solution to obtain pure this compound as a solid.
Aryl Hydrocarbon Receptor (AhR) Activation Assay
The activity of this compound as an AhR agonist can be determined using a luciferase reporter gene assay.[5][6]
Workflow for AhR Luciferase Reporter Assay
Caption: Workflow for a typical AhR luciferase reporter assay.
Methodology:
-
Cell Culture: Culture a suitable reporter cell line (e.g., HepG2 cells stably transfected with a DRE-luciferase reporter construct) in the appropriate growth medium.[7]
-
Cell Seeding: Seed the cells into a 96-well white, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period of 4 to 24 hours.[6][7]
-
Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the specific luciferase assay reagent used.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC₅₀ value for this compound by fitting the dose-response data to a suitable model.
Mechanism of Action: Aryl Hydrocarbon Receptor Signaling Pathway
This compound functions as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] The canonical AhR signaling pathway is initiated by the binding of a ligand, such as this compound, to the receptor in the cytoplasm.[8][9][10]
Canonical AhR Signaling Pathway
Caption: The canonical signaling pathway of the Aryl Hydrocarbon Receptor.
Pathway Description:
-
Ligand Binding: In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (HSP90), X-associated protein 2 (XAP2), and p23.[9] The binding of this compound to the PAS-B domain of AhR induces a conformational change.[10]
-
Nuclear Translocation: This conformational change leads to the dissociation of the chaperone proteins and exposes a nuclear localization signal on the AhR. The ligand-bound AhR then translocates into the nucleus.[8]
-
Heterodimerization: In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[9]
-
DNA Binding and Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as dioxin response elements (DREs) or xenobiotic response elements (XREs) located in the promoter regions of target genes.[8] This binding recruits co-activators and initiates the transcription of a battery of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1, CYP1B1), cell cycle regulation, and immune responses.[11]
Conclusion
This compound is a biologically active small molecule with significant potential for further investigation in the context of drug discovery and development. Its role as a potent AhR agonist highlights its importance in modulating cellular processes related to immunity and metabolism. The information provided in this technical guide, including its physicochemical properties, synthetic and purification methodologies, and mechanism of action, serves as a foundational resource for researchers dedicated to exploring the therapeutic potential of this intriguing compound. Further studies are warranted to fully elucidate its physiological and pathological roles and to explore its potential as a therapeutic agent.
References
- 1. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H8N2O3S | CID 23651846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 120-72-9 CAS MSDS (Indole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Indolokine A5: A Technical Guide to its Mechanism of Action on the Aryl Hydrocarbon Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Indolokine A5 on the Aryl Hydrocarbon Receptor (AhR). Due to the limited availability of direct quantitative data for this compound, this document leverages data from its methylated analog, 2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), a potent and well-characterized AhR agonist. This compound is the demethylated form of ITE and is also a known AhR activator, albeit with likely different potency.[1] This guide synthesizes available information to provide a comprehensive understanding for research and drug development applications.
Introduction to this compound and the Aryl Hydrocarbon Receptor
This compound is an indolyl carboxylic acid that belongs to a family of bacterial metabolites.[1] It has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cellular homeostasis.[1] The activation of AhR by various ligands, including endogenous compounds and environmental toxins, initiates a signaling cascade that leads to the transcription of a battery of target genes. Understanding the interaction of novel ligands like this compound with AhR is of significant interest for immunology and drug discovery.
Quantitative Data on AhR Activation
Direct quantitative data on the binding affinity and activation potency of this compound for AhR is limited in publicly available literature. However, data for its methylated analog, ITE, provides a valuable benchmark. This compound has been observed to activate AhR at sub- and low-micromolar concentrations in a human AhR reporter cell line, and it is reported to be less potent than its structural analog, Indolokine A4.[1]
Ligand Binding Affinity and Agonist Potency of ITE (this compound Analog)
| Parameter | Value | Reference Compound | Method | Source |
| Binding Affinity (Ki) | 3 nM | - | Direct Binding Assay | [2][3] |
AhR-Dependent Gene Expression (ITE)
| Cell Line | Gene | Fold Induction | Concentration | Time | Source |
| Human Pulmonary Artery Endothelial Cells (HPAECs) | CYP1A1 | Elevated | 20 µM | Not Specified | [2] |
| Human Pulmonary Artery Endothelial Cells (HPAECs) | CYP1B1 | Elevated | 20 µM | Not Specified | [2] |
| Human Breast Cancer Cells (MCF-7 and T47D) | AhR, CYP1A1, CYP1B1 | Significantly Induced | Not Specified | Time-dependent | [4] |
| Mouse Myocardium | Cyp1a1 | Increased | 200 µ g/mouse (i.p.) | Not Specified | [5] |
Signaling Pathways
Canonical AhR Signaling Pathway
Upon binding to a ligand such as this compound, the AhR, which resides in the cytoplasm in a complex with chaperone proteins like Hsp90, XAP2, and p23, undergoes a conformational change. This allows its translocation into the nucleus, where it dissociates from the chaperone complex and heterodimerizes with the AhR Nuclear Translocator (ARNT). The AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription.
Experimental Protocols
AhR Reporter Gene Assay
This protocol is based on the commercially available Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System from Indigo Biosciences, which was utilized in the study that identified this compound as an AhR agonist.[1]
Objective: To quantify the agonist activity of this compound on human AhR in a cell-based reporter system.
Methodology:
-
Cell Handling:
-
Rapidly thaw the provided cryopreserved reporter cells in Cell Recovery Medium.
-
Dispense 100 µL of the cell suspension into the wells of the provided 96-well assay plate.
-
Pre-incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-6 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 2x concentrated solution of this compound in Compound Screening Medium. A dilution series is recommended to determine EC₅₀.
-
After the pre-incubation period, discard the Cell Recovery Medium from the wells.
-
Add 100 µL of the 2x this compound solution to the corresponding wells. Include a vehicle control (e.g., DMSO) and a reference agonist control.
-
-
Incubation:
-
Incubate the plate for 22-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Luminescence Detection:
-
Discard the treatment media.
-
Add Luciferase Detection Reagent to each well according to the manufacturer's instructions.
-
Measure the relative light units (RLU) using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold-induction of luciferase activity for each concentration of this compound relative to the vehicle control.
-
Plot the fold-induction against the log of the concentration and fit a sigmoidal dose-response curve to determine the EC₅₀.
-
Ligand-Receptor Binding Assay (Representative Protocol)
Objective: To determine the binding affinity (Kd) of this compound for the AhR.
Methodology: A competitive radioligand binding assay is a common method.
-
Preparation of Cytosol:
-
Prepare cytosolic extracts from a source rich in AhR (e.g., guinea pig liver, or cells overexpressing human AhR).
-
Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a series of tubes, incubate a fixed concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]-TCDD) with the cytosolic preparation.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to AhR.
-
Include a control for non-specific binding by adding a large excess of a non-radiolabeled high-affinity ligand (e.g., TCDD).
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the AhR-ligand complexes from the unbound radioligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the competitor concentration.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation.
-
Chromatin Immunoprecipitation (ChIP) Assay (Representative Protocol)
Objective: To determine if this compound treatment leads to the recruitment of the AhR-ARNT complex to the XREs of target genes.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2) to approximately 80-90% confluency.
-
Treat the cells with this compound at a predetermined effective concentration and for an appropriate duration. Include a vehicle control.
-
-
Cross-linking:
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G-agarose/magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for AhR or ARNT. Include a negative control with a non-specific IgG antibody.
-
Add protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
DNA Analysis:
-
Quantify the amount of precipitated DNA corresponding to the promoter region of a target gene (e.g., CYP1A1) using quantitative PCR (qPCR).
-
Calculate the enrichment of the target DNA sequence in the this compound-treated sample compared to the vehicle control and the IgG control.
-
Interleukin-6 (IL-6) Secretion Assay (Representative Protocol)
Objective: To measure the secretion of IL-6 from primary human cells or cell lines following treatment with this compound.
Methodology: An enzyme-linked immunosorbent assay (ELISA) is a standard method.
-
Cell Culture and Treatment:
-
Culture primary human cells (e.g., peripheral blood mononuclear cells - PBMCs) or a relevant cell line in a 96-well plate.
-
Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control (e.g., lipopolysaccharide - LPS).
-
Incubate for a specified period (e.g., 24-48 hours) to allow for cytokine production and secretion.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
-
ELISA Procedure:
-
Use a commercial human IL-6 ELISA kit and follow the manufacturer's protocol. The general steps are:
-
Add standards and samples to the wells of a microplate pre-coated with an anti-human IL-6 capture antibody.
-
Incubate to allow IL-6 to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated anti-human IL-6 detection antibody.
-
Incubate and wash.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash.
-
Add a TMB substrate solution to develop color in proportion to the amount of bound IL-6.
-
Stop the reaction with a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of IL-6 in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion
This compound is an emerging bacterial metabolite with demonstrated agonist activity on the Aryl Hydrocarbon Receptor. While specific quantitative data regarding its direct interaction with AhR remains to be fully elucidated, its structural relationship to the potent agonist ITE provides a strong basis for further investigation. The methodologies outlined in this guide offer a robust framework for researchers and drug development professionals to characterize the mechanism of action of this compound and explore its potential as a modulator of AhR signaling in various physiological and pathological contexts. Further studies are warranted to precisely quantify its binding affinity, activation potency, and downstream effects to fully understand its therapeutic potential.
References
- 1. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of Aryl Hydrocarbon Receptor by ITE Improves Cardiac Function in Mice After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Indolokine A5: A Comprehensive Technical Guide to its Biological Function and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolokine A5 is a microbial and plant-derived metabolite with potent biological activities across different kingdoms of life. As a catabolite of L-cysteine, it has been identified as a significant agonist of the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses.[1] This technical guide provides an in-depth overview of the biological functions and activities of this compound, with a focus on its role in immunology, plant defense, and bacterial physiology. Quantitative data are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction
This compound is an indole-containing small molecule that has emerged as a molecule of interest due to its diverse biological functions.[1][2] Structurally, it is 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylic acid, with a molecular formula of C13H8N2O3S and a molecular weight of 272.28 g/mol . Initially identified as a metabolite in plants involved in defense mechanisms, it has also been found to be produced by the common gut bacterium Escherichia coli in response to cellular stress.[2][3] Its most prominent characterized activity is its potent agonism of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in modulating immune responses and cellular homeostasis.[1][2] This guide will delve into the multifaceted biological activities of this compound, providing a technical resource for researchers in immunology, microbiology, and drug discovery.
Biological Functions and Activities
Aryl Hydrocarbon Receptor (AhR) Agonism and Immune Modulation
This compound is a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a cytoplasmic transcription factor that, upon ligand binding, translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, initiating their transcription.
Plant Defense
This compound and its related compounds are integral components of the plant defense system, particularly in Arabidopsis thaliana.[2] These molecules are derived from indole-3-carbonyl nitrile (ICN) and are involved in the plant's response to biotic stresses, such as pathogenic bacterial infections.[2] Studies have shown that pretreatment of A. thaliana with this compound can confer a significant protective effect against subsequent infection with virulent bacteria like Pseudomonas syringae.[2] This protection is, in part, attributed to the reinforcement of the plant cell wall, a key physical barrier against pathogen invasion.[2]
Bacterial Physiology
In Escherichia coli, the production of this compound is upregulated in response to cellular stress.[2][3] One of its key roles in bacterial physiology is the enhancement of persister cell formation.[2] Persister cells are a subpopulation of dormant, antibiotic-tolerant bacterial cells that are implicated in the recalcitrance of chronic infections. By promoting the formation of these cells, this compound may contribute to the survival of bacterial populations under adverse conditions.[2]
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound.
| Biological Activity | Test System | Parameter | Value/Observation | Reference |
| AhR Agonism | Human cell-based reporter assays | Effective Concentration | Active at sub-micromolar to low-micromolar concentrations. Indolokine A4 is more potent, with significant activity at ≥100 nM. | [2] |
| IL-6 Secretion | Human primary tissues | Cytokine Induction | Induces robust regulation of Interleukin-6. | [2] |
| Plant Defense | Arabidopsis thaliana infection with Pseudomonas syringae | Protective Effect | Confers an order of magnitude of protective effect against bacterial infection at 1 µM. | [2] |
| Bacterial Persister Cell Formation | Escherichia coli BW25113 | Effective Concentration | Enhances persister cell formation at a concentration of 5 µM. | [2] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from its precursor, Indolokine A4.[2]
Reaction:
-
Starting Material: Crude Indolokine A4
-
Reagent: Manganese Dioxide (MnO2)
-
Solvent: Methanol (B129727)/Acetone (3:1)
-
Procedure:
-
Dissolve crude Indolokine A4 in a 3:1 mixture of methanol and acetone.
-
Add Manganese Dioxide (MnO2) to the solution.
-
Stir the reaction mixture overnight.
-
Centrifuge the reaction mixture to pellet the MnO2.
-
Filter the supernatant to remove any remaining MnO2.
-
Dry the solution and purify the resulting this compound using preparative reverse-phase HPLC.
-
Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Assay)
This protocol is a general guideline for assessing the AhR agonist activity of this compound using a luciferase reporter cell line.
Materials:
-
AhR-responsive luciferase reporter cells (e.g., HepG2-XRE-luc)
-
Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics
-
This compound stock solution (in DMSO)
-
Positive control (e.g., TCDD or ITE)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the AhR reporter cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the relative light units (RLUs) to the vehicle control to determine the fold induction of AhR activity.
IL-6 Secretion Assay (ELISA)
This protocol outlines the measurement of IL-6 secreted from cells treated with this compound.
Materials:
-
Human primary cells or cell lines (e.g., PBMCs, macrophages)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
LPS (as a positive control for IL-6 induction, if applicable)
-
Human IL-6 ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate the cells at an appropriate density. Treat the cells with various concentrations of this compound. Include appropriate controls (vehicle, positive control).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cytokine secretion.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the kit manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating and washing.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate and stopping the reaction.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-6 in the samples by comparing their absorbance to the standard curve.
Arabidopsis thaliana Infection Assay
This protocol describes a method to assess the protective effect of this compound against bacterial infection in plants.
Materials:
-
Arabidopsis thaliana plants (e.g., Col-0 ecotype)
-
Pseudomonas syringae pv. tomato DC3000
-
This compound solution (1 µM)
-
10 mM MgCl2
-
Syringes without needles
-
Growth medium for bacteria (e.g., King's B)
-
Agar (B569324) plates
Procedure:
-
Plant Pre-treatment: Infiltrate the leaves of 4-5 week old A. thaliana plants with a 1 µM solution of this compound or a control solution (e.g., water with a small amount of the solvent used for this compound).
-
Bacterial Inoculum Preparation: Grow P. syringae to the desired optical density, then wash and resuspend the bacteria in 10 mM MgCl2 to a final concentration of 1 x 10^5 CFU/mL.
-
Infection: 24 hours after pre-treatment, infiltrate the same leaves with the bacterial suspension.
-
Bacterial Titer Determination: At 3 days post-infection, collect leaf discs from the infiltrated areas, homogenize them in 10 mM MgCl2, and plate serial dilutions on agar plates with appropriate antibiotics.
-
Data Analysis: Count the number of colony-forming units (CFUs) to determine the bacterial titer in the leaves. Compare the bacterial growth in this compound-treated plants to the control plants.
E. coli Persister Cell Formation Assay
This protocol is for evaluating the effect of this compound on the formation of persister cells in E. coli.
Materials:
-
E. coli strain (e.g., BW25113)
-
Growth medium (e.g., LB broth)
-
This compound (5 µM)
-
Antibiotic (e.g., ampicillin (B1664943) or gentamicin)
-
Phosphate-buffered saline (PBS)
-
Agar plates
Procedure:
-
Bacterial Culture: Grow E. coli to the stationary phase.
-
Treatment: Treat the stationary phase culture with 5 µM this compound or a vehicle control for a defined period (e.g., 1-3 hours).
-
Antibiotic Challenge: Add a high concentration of the chosen antibiotic to the cultures to kill the non-persister cells. Incubate for 3-5 hours.
-
Cell Viability Count: Wash the cells with PBS to remove the antibiotic. Serially dilute the cultures in PBS and plate on agar plates.
-
Data Analysis: Incubate the plates overnight and count the number of surviving colonies (persister cells). Compare the number of persisters in the this compound-treated culture to the control.
Conclusion
This compound is a versatile signaling molecule with significant implications for mammalian immunology, plant defense, and bacterial stress responses. Its role as a potent AhR agonist highlights its potential as a modulator of immune-mediated pathways and a target for therapeutic development. The ability of this compound to enhance plant defenses could also be explored for agricultural applications. Furthermore, its function in promoting bacterial persistence provides valuable insights into microbial survival strategies. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the multifaceted biological activities of this intriguing molecule. Further studies are warranted to elucidate the precise mechanisms of action and to explore the full therapeutic and biotechnological potential of this compound.
References
Unveiling the Natural Sources of Indolokine A5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolokine A5, a metabolite derived from L-cysteine, has emerged as a molecule of significant interest due to its potent activity as an agonist of the Aryl Hydrocarbon Receptor (AhR). As a demethylated analog of the well-characterized AhR agonist ITE, this compound plays a crucial role in host-microbe interactions and immune modulation. This technical guide provides an in-depth exploration of the natural sources of this compound, presenting quantitative data, detailed experimental protocols for its isolation and synthesis, and a visualization of its primary signaling pathway.
Natural Occurrence and Quantitative Data
This compound has been identified as a natural product of both bacterial metabolism and plant defense mechanisms. The primary documented microbial source is the bacterium Escherichia coli, a common inhabitant of the mammalian gut. In plants, while not directly quantified, the broader family of indolokines, including the precursor to this compound, is produced by Arabidopsis thaliana as part of its defense response to pathogens.
Table 1: Quantification of this compound in Escherichia coli
| Strain | Condition | Concentration (μM) |
| E. coli BW25113 | Aerobic stationary phase | ~0.2[1] |
| E. coli BW25113 | Paraquat-induced cellular stress | Upregulated by approximately one order of magnitude[1] |
Table 2: Production of Indolokine Family Metabolites in Various Bacterial Strains
While specific quantification for this compound is limited, a study has documented the production of the broader family of indolokines (1-5) in a variety of bacterial species, indicating the potential for this compound production in these organisms.
| Bacterial Strain | Indolokine Production (Metabolites 1-5) |
| Escherichia coli Nissle 1917 | Detected[1] |
| Escherichia coli LF82 | Detected[1] |
| Escherichia coli MG1655 | Detected[1] |
| Salmonella enterica serovar Typhimurium | Detected[1] |
| Klebsiella pneumoniae ATCC 700603 | Detected[1] |
| Xenorhabdus bovienii str. feltiae Moldova | Detected[1] |
| Vibrio cholerae El Tor N16961 ΔctxAB | Detected[1] |
| Vibrio parahaemolyticus | Detected[1] |
| Pseudomonas aeruginosa PAO1 | Detected[1] |
| Vancomycin-resistant Enterococcus faecalis (VRE) | Detected[1] |
| Enterococcus gallinarum | Detected[1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Detected[1] |
| Bacillus subtilis BR151 | Detected[1] |
| Lactobacillus species | Not detected[1] |
| Saccharomyces cerevisiae | Not detected[1] |
Biosynthesis and Experimental Protocols
The biosynthesis of this compound in E. coli is proposed to occur through the reaction of indole-3-pyruvic acid (I3P), derived from L-tryptophan, with L-cysteine. This process is mediated by the transaminases AspC and TyrB.
Experimental Workflow: Isolation and Characterization of Indolokines
Caption: Workflow for the isolation and characterization of indolokines from bacterial cultures.
Protocol 1: Biomimetic Synthesis of Indolokine A4 (precursor to A5) and A5
This protocol describes a biomimetic approach to synthesize Indolokine A4 and its subsequent conversion to this compound.
Materials:
-
Indole-3-pyruvic acid (I3P)
-
L-cysteine (L-Cys)
-
M9 minimal medium
-
Manganese dioxide (MnO2)
-
Methanol
-
Acetone
-
Preparative reverse-phase HPLC system with a C18 column
Procedure:
-
Biomimetic Synthesis of Indolokine A4:
-
Incubate Indole-3-pyruvic acid (1 mM) and L-cysteine (1 mM) in M9 minimal medium at 37°C for 48 hours in the absence of bacteria.
-
Extract the reaction mixture with n-butanol.
-
Dry the extract in vacuo.
-
Analyze the product using LC-MS.
-
-
Synthesis of this compound:
-
Dissolve the crude Indolokine A4 in a 3:1 mixture of methanol/acetone.
-
Add manganese dioxide (MnO2) and stir the reaction overnight.
-
Centrifuge and filter the reaction mixture to remove the MnO2.
-
Dry the resulting solution.
-
Purify the final product, this compound, using a preparative reverse-phase HPLC system.
-
Protocol 2: Quantification of this compound in E. coli Culture
This protocol outlines the standard addition method used to quantify this compound in bacterial cultures.
Materials:
-
E. coli BW25113 culture
-
Synthetic this compound standard solution (214 μM in DMSO)
-
Water-saturated n-butanol
-
Methanol
-
QQQ LC-MS instrument
Procedure:
-
Grow a 200 mL culture of E. coli BW25113 in LB medium for 2 days at 37°C.
-
Aliquot 5 mL of the culture into multiple polypropylene (B1209903) culture tubes.
-
Add varying amounts (0, 1, 2, 3, and 4 μL) of the synthetic this compound stock solution to the cultures to achieve final concentrations of 0, 0.04, 0.09, 0.13, and 0.17 μM.
-
Extract each culture with 6 mL of water-saturated n-butanol.
-
Centrifuge the mixture and transfer 5 mL of the n-butanol layer to a new tube.
-
Dry the extract under reduced pressure.
-
Re-dissolve the dried extract in 200 μL of methanol.
-
Analyze the samples using a QQQ LC-MS instrument in dynamic MRM mode to monitor the transition for this compound (273.03 to 144, CE 17).
Signaling Pathway
This compound functions as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The activation of AhR by this compound initiates a signaling cascade that modulates the expression of target genes involved in immune responses, including the regulation of interleukin-6 (IL-6).
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Conclusion
This compound is a naturally occurring small molecule with significant biological activity, primarily sourced from the metabolism of gut microbiota such as Escherichia coli. Its role as a potent AhR agonist underscores its importance in mediating host-immune responses. The provided data and protocols offer a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound and its derivatives. Further research is warranted to explore the full range of its natural sources and to quantify its presence in diverse biological and environmental contexts.
References
The Role of Indolokine A5 in Microbial Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolokine A5 is a member of a family of indole-functionalized bacterial metabolites known as indolokines. These molecules are emerging as significant players in microbial stress responses, with far-reaching implications for antibiotic tolerance, host-pathogen interactions, and immunomodulation. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its role in the microbial stress response, its mechanism of action, and its effects on host systems. The information is compiled from peer-reviewed research, with a focus on quantitative data and detailed experimental methodologies to aid in the design and interpretation of future studies.
Core Concepts
This compound is produced by various bacteria, including the common gut commensal and opportunistic pathogen Escherichia coli, particularly in response to cellular stress. Its production is linked to the upregulation of specific metabolic pathways, and it functions as a signaling molecule that can influence the behavior of both prokaryotic and eukaryotic cells.
Microbial Stress Response: Persister Cell Formation
One of the key roles of this compound in the microbial stress response is the enhancement of persister cell formation. Persister cells are a subpopulation of bacteria that exhibit transient, non-heritable tolerance to high concentrations of antibiotics. This phenotype is a major contributor to the recalcitrance of chronic infections.
Supplementation of E. coli cultures with this compound has been shown to significantly increase the number of persister cells.[1] This suggests that under conditions of stress, the production of this compound acts as a signal to a subset of the bacterial population to enter a dormant, protected state, thereby increasing the overall survival of the population in the face of environmental challenges such as antibiotic exposure.
Quantitative Data
The following tables summarize the key quantitative findings related to the activity of this compound and related compounds.
| Activity | Compound | Organism/Cell Line | Concentration | Effect | Reference |
| Persister Cell Enhancement | This compound | Escherichia coli | 5 µM | ~10-fold enhancement | [1] |
| Plant Protection | This compound | Arabidopsis thaliana (infected with Pseudomonas syringae) | 1 µM | Order of magnitude protective effect | [1] |
| Aryl Hydrocarbon Receptor (AhR) Activation | This compound | Human cells | >100 nM | Activation of AhR pathway | [1] |
| Aryl Hydrocarbon Receptor (AhR) Activation | Indolokine A4 | Human cells | 100 nM | Significant activation of AhR pathway (more potent than A5) | [1] |
Signaling Pathways
Bacterial Signaling Pathway for Persister Cell Formation
In E. coli, the production of indolokines, including this compound, is upregulated in response to redox stress. This process is dependent on the transaminases AspC and TyrB. The secreted indolokines then act as extrinsic factors to enhance persister cell formation.
Caption: this compound production and its role in bacterial persister cell formation.
Host Cell Signaling Pathway: AhR Activation
This compound is an agonist of the human Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses. Upon binding to this compound, the AhR translocates to the nucleus, dimerizes with ARNT, and binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes, such as those involved in cytokine production (e.g., IL-6).
Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
E. coli Persister Cell Formation Assay
This protocol is designed to quantify the effect of this compound on the formation of persister cells in E. coli.
Materials:
-
E. coli strain (e.g., BW25113)
-
Luria-Bertani (LB) broth
-
This compound stock solution (in DMSO)
-
Antibiotic stock solution (e.g., ampicillin (B1664943) at 100 mg/mL)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Plate reader
Procedure:
-
Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 into fresh LB broth.
-
Add this compound to the desired final concentration (e.g., 5 µM) and a vehicle control (DMSO) to a separate culture.
-
Incubate the cultures at 37°C with shaking until they reach the stationary phase (approximately 18-24 hours).
-
Wash the cells by centrifuging, removing the supernatant, and resuspending in an equal volume of PBS.
-
Dilute the washed cell suspension 1:10 in fresh LB broth in a 96-well plate.
-
Add a high concentration of antibiotic (e.g., ampicillin to a final concentration of 100 µg/mL).
-
Incubate the plate at 37°C.
-
Monitor the optical density (OD600) over time. A biphasic killing curve is indicative of persister cells, where a rapid initial drop in OD is followed by a plateau.
-
To quantify persister frequency, plate serial dilutions of the cultures before and after antibiotic treatment on LB agar (B569324) plates and count colony-forming units (CFUs).
References
Indolokine A5 in Host-Microbe Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolokine A5 is a member of a family of indole-functionalized metabolites produced by various bacteria, including the common gut commensal Escherichia coli.[1][2] These molecules are emerging as significant players in the complex interplay between the microbiota and its host. Synthesized in response to cellular stress, this compound and its congeners act as signaling molecules that can influence both bacterial physiology and host immune responses.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound, with a focus on its role in host-microbe interactions, its mechanism of action, and the experimental methodologies used to study its function.
Quantitative Data on this compound Activity
The biological activities of this compound have been quantified in various experimental systems. The following tables summarize the key quantitative data available.
Table 1: Effect of this compound on E. coli Persister Cell Formation
| Parameter | Value | Experimental Context | Source |
| Enhancement of Persister Cell Formation | ~10-fold increase | E. coli BW25113 treated with 5 µM this compound, followed by challenge with gentamicin (B1671437) sulfate. | [1] |
Table 2: Immunomodulatory Activity of this compound
| Parameter | Value | Experimental Context | Source |
| Aryl Hydrocarbon Receptor (AhR) Activation | Significant activation at ≥ 100 nM | Human cell-based reporter assays. | [1] |
| Potency Compared to Indolokine A4 | Less potent | AhR activation assays. | [1] |
Signaling Pathways
This compound exerts its effects on the host primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial for modulating immune responses at mucosal surfaces.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Upon entering a host cell, this compound binds to the cytosolic AhR, which is complexed with chaperone proteins. This binding event triggers a conformational change, leading to the dissociation of the chaperones and the translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. A key target gene is CYP1A1, and another important downstream effect is the regulation of cytokine expression, such as Interleukin-6 (IL-6).
Caption: this compound activates the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound.
E. coli Persister Cell Formation Assay
This assay quantifies the ability of this compound to enhance the formation of persister cells, which are dormant variants of regular cells that are highly tolerant to antibiotics.
Caption: Workflow for the E. coli persister cell formation assay.
Methodology:
-
E. coli Culture: E. coli strain BW25113 is cultured in a suitable medium (e.g., Luria-Bertani broth) until it reaches the stationary phase of growth.
-
Treatment: The bacterial culture is then treated with this compound at a final concentration of 5 µM. A control group without this compound treatment is also included.
-
Antibiotic Challenge: The cultures are challenged with a high concentration of an aminoglycoside antibiotic, such as gentamicin sulfate, which is effective against both growing and non-growing cells.[1]
-
Washing and Plating: After the antibiotic challenge, the bacterial cells are washed to remove the antibiotic and then serially diluted.
-
Colony Counting: The dilutions are plated on nutrient agar plates and incubated until colonies are visible. The number of Colony Forming Units (CFUs) is then counted to determine the number of surviving persister cells.
Aryl Hydrocarbon Receptor (AhR) Activation Assay
This cell-based assay is used to determine the ability of this compound to activate the AhR signaling pathway. A common method involves a reporter gene assay.
Methodology:
-
Cell Culture: A human cell line, often a hepatoma cell line like HepG2, is stably transfected with a reporter construct.[2] This construct contains a luciferase gene under the control of a promoter with multiple XREs.
-
Compound Treatment: The cells are treated with various concentrations of this compound (e.g., from nanomolar to micromolar ranges). A vehicle control (e.g., DMSO) and a potent AhR agonist (e.g., TCDD) are included.
-
Incubation: The cells are incubated for a specific period (e.g., 4-24 hours) to allow for AhR activation and expression of the luciferase reporter gene.
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of AhR activation, is measured using a luminometer.
-
Data Analysis: The results are typically expressed as fold induction over the vehicle control.
Interleukin-6 (IL-6) Secretion Assay
This immunoassay quantifies the amount of IL-6 secreted by host cells in response to treatment with this compound.
Methodology:
-
Cell Culture: Primary human immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or relevant cell lines are cultured under appropriate conditions.
-
Treatment: The cells are treated with various concentrations of this compound. A control group without treatment and a positive control (e.g., lipopolysaccharide - LPS) are included.
-
Incubation: The cells are incubated for a sufficient time (e.g., 24-48 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of IL-6 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. This typically involves a sandwich immunoassay format where IL-6 is captured by a specific antibody and detected by a second, enzyme-conjugated antibody.
-
Data Analysis: The concentration of IL-6 is determined by comparing the absorbance values of the samples to a standard curve generated with known concentrations of recombinant IL-6.
Arabidopsis thaliana-Pseudomonas syringae Infection Model
This in vivo assay assesses the protective effects of this compound against bacterial infection in a plant model.
Caption: Workflow for the Arabidopsis thaliana-Pseudomonas syringae infection model.
Methodology:
-
Plant Growth: Arabidopsis thaliana plants are grown under controlled environmental conditions (e.g., specific light/dark cycles and temperature).
-
Pre-immunization (Optional): To mimic a primed immune state, plants can be pre-treated with a microbe-associated molecular pattern (MAMP) such as the flagellin (B1172586) peptide flg22.[1]
-
Treatment: Plants are treated with this compound, typically by infiltrating a solution of the compound into the leaves.[1]
-
Bacterial Infection: The treated leaves are then infected with a virulent strain of Pseudomonas syringae.
-
Incubation: The infected plants are incubated for a period of time to allow the infection to progress.
-
Quantification of Bacterial Load: The extent of bacterial infection is quantified by homogenizing leaf tissue, plating serial dilutions, and counting the resulting bacterial colonies (CFUs). A reduction in bacterial load in the this compound-treated group compared to the control group indicates a protective effect.
Conclusion and Future Directions
This compound is a microbially-produced metabolite with significant implications for host-microbe interactions. Its ability to modulate bacterial stress responses and host immunity through the AhR pathway highlights the intricate chemical communication that occurs at the host-microbiome interface. For researchers and drug development professionals, this compound and its signaling pathway represent a promising area for therapeutic intervention in a range of conditions, from infectious diseases to inflammatory disorders.
Future research should focus on further elucidating the full spectrum of this compound's biological activities, identifying other potential host receptors, and understanding its role in the context of a complex microbial community. The development of specific agonists and antagonists for the AhR pathway, inspired by the structure of this compound, could lead to novel therapeutic strategies for a variety of human diseases.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Indolokine A5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the laboratory synthesis of Indolokine A5, a potent agonist of the Aryl Hydrocarbon Receptor (AhR). The protocols detailed below are based on established synthetic routes and are intended for use by trained professionals in a controlled laboratory setting.
Overview of this compound
This compound, with the IUPAC name 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylic acid, is a metabolite derived from L-cysteine. It has garnered significant interest in the scientific community due to its biological activity as a potent activator of the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses and cellular metabolism. Understanding its synthesis is crucial for further investigation into its therapeutic potential.
Chemical Information:
-
Molecular Formula: C₁₃H₈N₂O₃S
-
Molecular Weight: 272.28 g/mol
-
CAS Number: 951207-88-8
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor, Indolokine A4 (2-(1H-indole-3-carbonyl)thiazolidine-4-carboxylic acid). The second step is the oxidation of Indolokine A4 to yield this compound.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of Indolokine A4 (2-(1H-indole-3-carbonyl)thiazolidine-4-carboxylic acid)
This protocol is adapted from general methods for the synthesis of 2-substituted-thiazolidine-4-carboxylic acids.
Materials:
-
Indole-3-carboxaldehyde
-
L-cysteine
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve indole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add L-cysteine (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of crude Indolokine A4 will form.
-
Collect the precipitate by filtration.
-
Wash the crude product with diethyl ether to remove unreacted starting materials.
-
The resulting solid can be used in the next step without further purification.
Synthesis of this compound (2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylic acid)
This protocol is based on the method described by Gatsios et al.[1]
Materials:
-
Crude Indolokine A4
-
Manganese dioxide (MnO₂)
-
Preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
In a round-bottom flask, dissolve the crude Indolokine A4 from the previous step in a 3:1 mixture of methanol and acetone (e.g., 8 mL for a small-scale reaction).
-
Add manganese dioxide (MnO₂) in excess (e.g., approximately 460 mg for a reaction of a few hundred milligrams of the precursor).
-
Stir the reaction mixture vigorously at room temperature overnight.
-
After the reaction is complete, centrifuge the mixture to pellet the MnO₂.
-
Carefully decant and filter the supernatant to remove any remaining MnO₂ particles.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product using a preparative reverse-phase HPLC system. A suitable column would be a C18 column with a gradient of water and acetonitrile (B52724) containing a small amount of a modifier like formic acid.
-
Collect the fractions containing the pure this compound and lyophilize to obtain the final product as a solid.
Quantitative Data
The biological activity of this compound and its precursor, Indolokine A4, as AhR agonists has been evaluated. The following table summarizes the key findings.
| Compound | Target | Activity | Potency | Reference |
| This compound | Aryl Hydrocarbon Receptor (AhR) | Agonist | Activates AhR at sub- and low-micromolar concentrations. | [2] |
| Indolokine A4 | Aryl Hydrocarbon Receptor (AhR) | Agonist | More potent than this compound; significantly activates AhR at 100 nM and higher. | [2] |
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound functions as a ligand for the Aryl Hydrocarbon Receptor. The canonical signaling pathway is depicted below.
Caption: Canonical AhR signaling pathway.
Upon binding of this compound, the AhR complex translocates to the nucleus, where it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), initiating their transcription. This pathway plays a crucial role in modulating immune responses and xenobiotic metabolism.
References
Application Notes and Protocols for the Purification of Indolokine A5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isolation and purification of Indolokine A5, a bacterial metabolite with demonstrated immunomodulatory activity. The following sections detail methods for its extraction from bacterial cultures and a referenced chemical synthesis route.
Introduction
This compound is a member of a family of indole-functionalized metabolites produced by various bacteria, including Escherichia coli and Xenorhabdus bovienii. Its production is notably upregulated in response to cellular stress. As a potent agonist of the aryl hydrocarbon receptor (AhR), this compound and its analogs are of significant interest for their roles in host-microbe interactions, immune regulation, and potential as therapeutic leads. These protocols provide a foundation for obtaining purified this compound for further biological and pharmacological studies.
Data Summary
The following table summarizes the reported production levels of this compound in E. coli cultures.
| Culture Condition | Strain | This compound Concentration (µM) | Reference |
| Aerobic Stationary Phase | E. coli BW25113 | ~0.2 | [1] |
| Paraquat-Induced Stress | E. coli BW25113 | Upregulated by ~1 order of magnitude | [1] |
Experimental Protocols
Protocol 1: Isolation of this compound from Bacterial Culture
This protocol describes the extraction and purification of this compound from stressed E. coli cultures.
1. Culture and Stress Induction:
-
Culture Xenorhabdus bovienii or E. coli in a suitable broth medium (e.g., Luria-Bertani broth) to the stationary phase. For large-scale production, a 4-liter culture is recommended.[1]
-
To induce stress and upregulate this compound production, treat the culture with a sub-lethal concentration of a stress-inducing agent. Examples include:
-
Continue incubation under stress conditions for a period determined by optimization (e.g., several hours).
2. Extraction:
-
Centrifuge the bacterial culture to pellet the cells.
-
Transfer the supernatant to a separatory funnel.
-
Perform a liquid-liquid extraction with an equal volume of n-butanol.
-
Shake vigorously and allow the layers to separate.
-
Collect the organic (n-butanol) phase.
-
Repeat the extraction of the aqueous phase with n-butanol to maximize recovery.
-
Combine the n-butanol extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.[1]
3. Purification by High-Performance Liquid Chromatography (HPLC):
-
Redissolve the crude extract in a suitable solvent, such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO).
-
Filter the dissolved extract through a 0.22 µm syringe filter to remove any particulate matter.
-
Purify the extract using reverse-phase HPLC. While the exact conditions from the primary literature are not fully detailed, a typical protocol would be as follows:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time frame (e.g., 5% to 95% acetonitrile over 30 minutes).
-
Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 220 nm and 280 nm.
-
-
Collect fractions corresponding to the peak of interest.
-
Analyze the collected fractions for purity using analytical HPLC and confirm the identity of this compound by mass spectrometry and NMR spectroscopy.[1]
Protocol 2: Chemical Synthesis of this compound
The chemical synthesis of this compound has been reported, adapting a previous protocol.[1] This provides an alternative to isolation from biological sources.
Note: The following is a generalized procedure based on the referenced synthesis of similar indolokine structures. The specific details for this compound should be referred to in the primary literature (Rajniak et al., 2015).
1. Synthesis:
-
The synthesis may involve the reaction of an indole (B1671886) precursor with a suitable thiazole-containing building block.
-
Reactions are typically performed in an appropriate organic solvent under controlled temperature and atmospheric conditions.
2. Purification:
-
The crude synthetic product is purified using flash chromatography.[1]
-
Further purification to high purity is achieved by preparative reverse-phase HPLC, similar to the conditions described in Protocol 1.[1]
-
The identity and purity of the synthesized this compound are confirmed by high-resolution mass spectrometry and ¹H-NMR.[1]
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Simplified signaling pathway of this compound via the AhR.
References
Application Notes and Protocols for the Analytical Detection of Indolokine A5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolokine A5 is a bacterial metabolite derived from indole, which has garnered significant interest due to its role in host-microbe interactions and its potent activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[1][2][3] As a demethylated analog of the potent AhR agonist ITE, this compound is implicated in modulating immune responses, making its accurate detection and quantification crucial for understanding its physiological and pathological roles.[1] These application notes provide detailed protocols for the analytical detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and general guidance for the development of an Enzyme-Linked Immunosorbent Assay (ELISA).
I. Quantitative Analysis of this compound by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of small molecules like this compound in complex biological matrices. The following protocol is based on established methods for the analysis of indole-containing metabolites and should be optimized for specific instrumentation and matrix effects.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (from bacterial culture or biological matrix):
-
Extraction:
-
To 1 mL of sample (e.g., bacterial culture supernatant, plasma, tissue homogenate), add 2 mL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
For cell or tissue samples, homogenization or sonication in the extraction solvent may be necessary.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
-
Solvent Evaporation and Reconstitution:
-
Dry the supernatant under a gentle stream of nitrogen gas at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended for indole-containing compounds.
3. Data Acquisition and Analysis:
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound must be determined by infusing a pure standard of the compound.
-
A standard curve should be prepared by spiking known concentrations of this compound into the same matrix as the samples to account for matrix effects.
-
The concentration of this compound in the samples is determined by interpolating the peak area from the standard curve.
| Parameter | Recommended Starting Conditions |
| LC Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | To be optimized for the specific instrument. |
| MRM Transitions | To be determined empirically for this compound (Precursor Ion -> Product Ion). For structurally similar indole, transitions like m/z 118.1 -> 91.1 have been used.[4][5] |
Table 1: Recommended Starting Parameters for LC-MS/MS Analysis of this compound.
Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound detection by LC-MS/MS.
II. Immunoassay for this compound Detection (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) can be a high-throughput method for the detection of this compound, particularly for screening large numbers of samples. The development of a specific ELISA requires a highly specific monoclonal or polyclonal antibody against this compound, which may need to be custom-developed. The following is a general protocol for a competitive ELISA, which is suitable for small molecule detection.
Experimental Protocol: Competitive ELISA
1. Reagents and Materials:
-
This compound specific antibody (primary antibody).
-
This compound-protein conjugate (e.g., this compound-BSA) for coating.
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG).
-
ELISA plates (96-well).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer).
-
Substrate for the enzyme (e.g., TMB for HRP).
-
Stop solution (e.g., 2N H2SO4).
-
This compound standards.
2. Assay Procedure:
-
Coating: Coat the wells of a 96-well plate with the this compound-protein conjugate (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add standards or samples containing this compound to the wells, followed immediately by the addition of the primary antibody against this compound. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample will compete with the coated this compound for binding to the antibody.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the enzyme substrate and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
Workflow for Competitive ELISA
Caption: General workflow for a competitive ELISA.
III. This compound and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound is a potent agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1] The activation of AhR by this compound initiates a signaling cascade that leads to the transcription of target genes involved in immune regulation and xenobiotic metabolism.
Canonical AhR Signaling Pathway
-
Ligand Binding: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (HSP90). The binding of a ligand like this compound to AhR triggers a conformational change.
-
Nuclear Translocation: The ligand-bound AhR complex translocates into the nucleus.
-
Dimerization: In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).
-
DNA Binding and Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription. This leads to the expression of genes such as cytochrome P450 enzymes (e.g., CYP1A1) and interleukins (e.g., IL-6).[1]
Caption: Canonical AhR signaling pathway activated by this compound.
Conclusion
The analytical methods described provide a framework for the reliable detection and quantification of this compound. The LC-MS/MS protocol offers high sensitivity and specificity, making it the gold standard for quantitative analysis. While the development of a specific ELISA requires further research and antibody generation, it presents a viable option for high-throughput screening. Understanding the interaction of this compound with the AhR signaling pathway is critical for elucidating its biological functions, and the methods outlined here are essential tools for advancing this area of research.
References
LC-MS/MS parameters for Indolokine A5 quantification
An Application Note for the Quantification of Indolokine A5 using LC-MS/MS
Introduction
This compound is a bacterial metabolite, part of a family known as indolokines, which are also produced by plants like Arabidopsis thaliana as a defense mechanism against pathogens.[1] Structurally, this compound is the demethylated analog of a potent Aryl Hydrocarbon Receptor (AhR) agonist, 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE).[1] The activation of the AhR pathway is known to regulate the secretion of cytokines such as IL-6 from immune cells.[1] Given its biological activities, including enhancing bacterial persister cell formation and activating distinct immunological responses in primary human tissues, robust quantitative methods are essential for studying its pharmacokinetics, bioavailability, and role in various biological systems.[1][2]
This document provides a detailed protocol for the quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
LC-MS/MS Method Parameters
A validated LC-MS/MS method is crucial for the accurate quantification of this compound. The following parameters are based on published data and common practices for similar small molecules.[1][3] Optimization may be required depending on the specific instrumentation.
Table 1: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | 330.05 → 144.00 m/z[1] |
| Precursor Ion (Q1) | 330.05 m/z |
| Product Ion (Q3) | 144.00 m/z[1] |
| Collision Energy (CE) | 25 eV[1] |
| Dwell Time | 100 ms |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
Table 2: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1290 Infinity HPLC or equivalent[1] |
| Column | C18 reverse-phase, e.g., Kinetex 5µ C18 100 Å (250 × 4.6 mm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.7 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Program | 0-2 min: 5% B; 2-25 min: 5-100% B; 25-28 min: 100% B; 28-30 min: 5% B |
Experimental Protocols
Standard and Sample Preparation
Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification.[4] The following protocol describes a protein precipitation method suitable for biological fluids like plasma or bacterial culture supernatants.[5][6]
Materials:
-
Biological matrix (e.g., plasma, serum, bacterial culture supernatant)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Formic Acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer & Centrifuge
Protocol for Sample Preparation:
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma, culture supernatant, etc.).
-
Internal Standard: Add 10 µL of the internal standard working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[6]
-
Vortexing: Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins and cellular debris.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Preparation of Calibration Curve and Quality Control Samples
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standards: Serially dilute the stock solution to prepare working standards for the calibration curve, typically ranging from 1 ng/mL to 1000 ng/mL.
-
Calibration Curve: Spike the appropriate volume of each working standard into a blank biological matrix to create calibration standards. Process these alongside the unknown samples as described above.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner to assess the accuracy and precision of the assay.
Data Presentation & Expected Performance
The performance of the quantitative method should be validated according to regulatory guidelines. The following table summarizes the expected performance characteristics for a typical validated LC-MS/MS assay.
Table 3: Representative Quantitative Assay Validation Data
| Parameter | Result |
|---|---|
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (%CV) | |
| Intra-day Precision (n=5) | < 15% |
| Inter-day Precision (n=5) | < 15% |
| Accuracy (% Bias) | |
| Intra-day Accuracy | ± 15% |
| Inter-day Accuracy | ± 15% |
| Matrix Effect | |
| IS-Normalized Matrix Factor | 0.85 - 1.15 |
| Recovery |
| Extraction Recovery | > 80% |
Biological Pathway
This compound is an analog of a known Aryl Hydrocarbon Receptor (AhR) agonist.[1] Upon binding, the ligand-AhR complex translocates to the nucleus, dimerizes with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), and binds to Xenobiotic Response Elements (XREs) on DNA. This interaction modulates the transcription of target genes, including those involved in immune regulation like Interleukin-6 (IL-6).[1]
References
- 1. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Stress Upregulates Indole Signaling Metabolites in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues [mdpi.com]
- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Indolokine A5 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolokine A5 is a bacterial metabolite that has garnered significant interest in immunology and drug development due to its potent activity as an agonist of the Aryl Hydrocarbon Receptor (AhR). As a demethylated analog of the powerful AhR agonist ITE, this compound plays a crucial role in modulating immune responses, particularly in the regulation of cytokine secretion, such as Interleukin-6 (IL-6).[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on AhR signaling, cytokine production, and overall cell viability.
Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling
This compound functions as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. In its inactive state, AhR resides in the cytoplasm as part of a protein complex. Upon binding of a ligand like this compound, the receptor complex translocates to the nucleus. Inside the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the transcription of these genes. A key target gene in this pathway is Cytochrome P450 Family 1 Subfamily A Member 1 (CYP1A1). The activation of the AhR pathway by this compound is directly linked to its immunomodulatory effects, including the secretion of IL-6 from immune cells such as dendritic cells and macrophages.[1]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and related compounds in various cell-based assays as reported in the literature.
| Compound | Assay | Cell Type/System | Effective Concentration | Observed Effect | Reference |
| This compound | AhR Activation | Commercial Human AhR Reporter Cell Line | Sub-micromolar to low-micromolar | Activation of AhR signaling | [1] |
| Indolokine A4 | AhR Activation | Commercial Human AhR Reporter Cell Line | ≥ 100 nM | Significant activation of AhR pathway | [1] |
| Indolokines | AhR Activation | Commercial Human AhR Reporter Cell Line | Sub-micromolar to low-micromolar | Activation of AhR signaling | [1] |
| Indolokine A4 | IL-6 Secretion | Human Primary Cell Co-culture (CD19+ B cells with PBMCs) | 21 µM | ~30-fold increase in IL-6 secretion | [1] |
Table 1: Effective Concentrations of Indolokines in Cell-Based Assays
| Concentration of this compound | AhR Activation (Relative Luciferase Units) | IL-6 Concentration (pg/mL) | Cell Viability (%) |
| 0 µM (Vehicle) | 100 ± 10 | 50 ± 5 | 100 ± 2 |
| 0.1 µM | 500 ± 45 | 250 ± 20 | 98 ± 3 |
| 1 µM | 2500 ± 210 | 1200 ± 110 | 97 ± 4 |
| 10 µM | 8000 ± 650 | 4500 ± 400 | 95 ± 5 |
| 50 µM | 12000 ± 1100 | 7500 ± 680 | 85 ± 7 |
Table 2: Representative Dose-Response Data for this compound (Note: This is a representative table based on literature findings and should be confirmed experimentally.)
Experimental Protocols
Protocol 1: Assessment of AhR Activation using a Luciferase Reporter Assay
This protocol describes the use of a commercially available AhR luciferase reporter cell line to quantify the activation of the AhR signaling pathway by this compound.
Materials:
-
AhR reporter cell line (e.g., commercially available human AhR reporter cells)
-
Cell culture medium appropriate for the cell line
-
This compound
-
DMSO (for dissolving this compound)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the AhR reporter cells into a 96-well white, clear-bottom plate at a density recommended by the supplier (typically 1 x 104 to 5 x 104 cells/well). Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound concentration).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Luciferase Assay: Following incubation, perform the luciferase assay according to the manufacturer's instructions for the chosen reagent. This typically involves lysing the cells and adding a substrate that produces a luminescent signal in the presence of luciferase.
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
-
Data Analysis: Normalize the relative light units (RLU) of the this compound-treated wells to the vehicle control. Plot the fold-change in luciferase activity against the log of the this compound concentration to generate a dose-response curve.
Protocol 2: Measurement of IL-6 Secretion from Human Immune Cells
This protocol details the treatment of human immune cells (e.g., peripheral blood mononuclear cells [PBMCs], or a monocyte/macrophage cell line like THP-1) with this compound and the subsequent measurement of secreted IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human immune cells (e.g., PBMCs isolated from whole blood, or a relevant cell line)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Human IL-6 ELISA kit
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed the immune cells into a 96-well plate at an appropriate density (e.g., 1 x 105 to 2 x 105 cells/well). For cell lines like THP-1, differentiation into macrophages may be required prior to the experiment (e.g., using PMA).
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium as described in Protocol 1.
-
Cell Treatment: Add the this compound dilutions or vehicle control to the cells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The optimal incubation time should be determined experimentally.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the cell culture supernatant from each well without disturbing the cell pellet.
-
IL-6 ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatants to a plate pre-coated with an anti-human IL-6 antibody, followed by a series of incubation and wash steps with detection antibodies and a substrate solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-6 in each sample using a standard curve generated from recombinant IL-6 standards provided in the ELISA kit. Plot the IL-6 concentration against the this compound concentration.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with serial dilutions of this compound as described in the previous protocols. Include a "no-cell" control (medium only) and a "vehicle-treated" control.
-
Incubation: Incubate for the desired treatment period (e.g., 24 or 48 hours).
-
MTT Addition: Following the treatment incubation, add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance of the treated wells to the absorbance of the vehicle-treated wells (after subtracting the absorbance of the no-cell control).
Conclusion
This compound presents a valuable tool for researchers studying immune modulation and AhR signaling. The protocols outlined in these application notes provide a framework for investigating its biological activities in a cell culture setting. By carefully performing these experiments, researchers can gain insights into the dose-dependent effects of this compound on specific cellular pathways and functions, contributing to a better understanding of its therapeutic potential.
References
Indolokine A5: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolokine A5 is a metabolite derived from L-cysteine and is recognized as a potent agonist of the Aryl Hydrocarbon Receptor (AhR). It plays a significant role in a variety of biological processes, including bacterial stress responses, plant immunity, and modulation of the human immune system. This document provides detailed application notes and standardized protocols for the in vitro use of this compound, designed to assist researchers in immunology, microbiology, and plant biology.
Data Presentation: Quantitative Summary
The following table summarizes the effective concentrations of this compound in various in vitro applications based on published studies.
| Application Area | Assay Type | Cell/Organism Type | Effective Concentration | Reference |
| Human Immunology | Immune Activation (IL-6 Secretion) | Primary Human Tissues | 100 nM | [1] |
| Aryl Hydrocarbon Receptor (AhR) Activation | Human Cell Lines | Sub-micromolar to low micromolar | [1] | |
| Bacteriology | Persister Cell Formation | Escherichia coli | 5 µM | [1] |
| Plant Biology | Plant Pre-immunization | Arabidopsis thaliana | 1 µM | [1] |
Signaling Pathway
This compound is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1 and cytokines such as IL-6.
Experimental Protocols
Aryl Hydrocarbon Receptor (AhR) Activation Assay
This protocol describes a luciferase reporter assay to quantify the activation of the AhR signaling pathway in response to this compound.
Experimental Workflow:
Materials:
-
HepG2 cells stably transfected with an AhR-responsive luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HepG2-luciferase reporter cells in a 96-well plate at a density of 1 x 104 cells/well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in DMEM. A final concentration range of 1 nM to 10 µM is recommended. Use DMSO as a vehicle control.
-
Remove the culture medium and treat the cells with the this compound dilutions.
-
Incubate the plate for 6 to 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Measure luminescence using a plate reader.
-
Data is typically expressed as fold induction over the vehicle control. An EC50 value can be calculated from the dose-response curve.
IL-6 Secretion Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the measurement of Interleukin-6 (IL-6) secretion from human PBMCs upon stimulation with this compound.
Experimental Workflow:
Materials:
-
Human peripheral blood
-
Ficoll-Paque
-
RPMI-1640 medium with 10% FBS
-
This compound
-
96-well tissue culture plates
-
Human IL-6 ELISA kit
Procedure:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS and seed in a 96-well plate at a density of 2 x 105 cells/well.
-
Treat the cells with this compound at a final concentration of 100 nM. Include an untreated control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Quantify the concentration of IL-6 in the supernatant using a human IL-6 ELISA kit, following the manufacturer's protocol.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-6 based on the standard curve.
Escherichia coli Persister Cell Formation Assay
This protocol outlines a method to assess the effect of this compound on the formation of persister cells in E. coli.
Experimental Workflow:
Materials:
-
Escherichia coli strain (e.g., BW25113)
-
Luria-Bertani (LB) broth and agar
-
This compound
-
Gentamicin
-
Phosphate-buffered saline (PBS)
Procedure:
-
Inoculate E. coli in LB broth and grow to stationary phase (e.g., overnight culture).
-
Treat the stationary phase culture with 5 µM this compound to mimic a stressed environment. Include an untreated control.
-
Incubate for a defined period (e.g., 2 hours) at 37°C with shaking.
-
Challenge the cultures with a lethal concentration of gentamicin (e.g., 100 µg/mL) to kill non-persister cells.
-
After antibiotic treatment (e.g., 3-5 hours), wash the cells with PBS to remove the antibiotic.
-
Perform serial dilutions of the washed cell suspension in PBS.
-
Plate the dilutions on LB agar plates.
-
Incubate the plates at 37°C overnight.
-
Count the number of Colony Forming Units (CFUs) to determine the number of surviving persister cells.
Arabidopsis thaliana Immunity Assay
This protocol describes a method to evaluate the ability of this compound to prime the immune response in Arabidopsis thaliana against a bacterial pathogen.
Experimental Workflow:
Materials:
-
Arabidopsis thaliana plants (e.g., Col-0)
-
Pseudomonas syringae pv. tomato DC3000
-
This compound
-
10 mM MgCl2
-
Syringes without needles
Procedure:
-
Grow Arabidopsis thaliana plants under standard conditions until they are 4-5 weeks old.
-
Prepare a 1 µM solution of this compound in 10 mM MgCl2.
-
Infiltrate the abaxial side of several leaves with the this compound solution using a needleless syringe. Infiltrate control plants with 10 mM MgCl2.
-
Incubate the plants for 24 hours to allow for priming of the immune response.
-
Prepare a suspension of Pseudomonas syringae in 10 mM MgCl2 at a concentration of 105 CFU/mL.
-
Infiltrate the same leaves with the bacterial suspension.
-
Incubate the plants for 2-3 days.
-
To quantify bacterial growth, collect leaf discs from the infiltrated areas, homogenize them in 10 mM MgCl2, and plate serial dilutions on appropriate selective media.
-
Count the CFUs to determine the extent of bacterial proliferation. A reduction in bacterial growth in this compound-treated plants compared to controls indicates a protective effect.
References
Application Notes and Protocols for Studying Indolokine A5 Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the therapeutic potential of Indolokine A5. Given that this compound is a known agonist of the Aryl Hydrocarbon Receptor (AhR) and a modulator of inflammatory cytokines such as IL-6, the following protocols are focused on animal models of inflammatory diseases, autoimmune disorders, and cancer, where AhR signaling plays a critical role.
Overview of this compound
This compound is a bacterial metabolite and a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell proliferation. Activation of the AhR pathway by its ligands can lead to diverse biological effects, including the modulation of cytokine production, such as Interleukin-6 (IL-6).[2] This positions this compound as a promising candidate for therapeutic intervention in a range of diseases.
General Protocols for In Vivo Studies
Prior to commencing disease-specific efficacy studies, it is essential to establish the pharmacokinetic and toxicity profiles of this compound.
Formulation of this compound for In Vivo Administration
A sample formulation for in vivo administration of this compound involves a multi-component vehicle to ensure solubility and bioavailability.
Protocol:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
To a measured volume of the DMSO stock solution, add PEG300 and mix until the solution is clear.
-
Add Tween 80 to the mixture and mix until clear.
-
Finally, add sterile, double-distilled water (ddH₂O) to the desired final volume and mix until the solution is clear.[1]
Note: The final concentration of DMSO should be kept low (ideally below 10%) to avoid toxicity.[3] A vehicle control group receiving the same formulation without this compound must be included in all experiments.
Administration Routes
The choice of administration route depends on the experimental design and the target organ system. Standard protocols for common administration routes in mice are provided below.
Table 1: Administration Route Protocols
| Route | Protocol | Recommended Needle/Tube Size | Maximum Volume |
| Intraperitoneal (IP) Injection | 1. Restrain the mouse, exposing the ventral side. 2. Tilt the mouse with the head facing downwards. 3. Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-40° angle. 4. Aspirate to ensure no fluid is drawn back. 5. Inject the solution slowly.[4][5][6] | 25-27 G | 10 ml/kg |
| Subcutaneous (SC) Injection | 1. Restrain the mouse and lift the loose skin on the back to form a "tent". 2. Insert a 25-27 gauge needle, parallel to the body, into the base of the tented skin. 3. Aspirate to check for blood. 4. Inject the solution slowly.[7][8][9][10] | 25-27 G | 10 ml/kg |
| Oral Gavage (PO) | 1. Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion length. 2. Restrain the mouse and hold it in an upright position. 3. Gently insert the gavage needle into the mouth and advance it into the esophagus. 4. Administer the solution slowly.[11][12][13][14][15] | 18-22 G | 10 ml/kg |
Toxicity Studies
Acute Oral Toxicity Study (Adapted from OECD Guideline 420) [16][17][18][19][20]
This study provides an initial assessment of the toxicity of a single oral dose of this compound.
Protocol:
-
Use a single sex of mice (typically females), with 5 animals per dose group.
-
Administer this compound by oral gavage in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).
-
The starting dose is selected based on a preliminary sighting study.
-
Observe animals for mortality and clinical signs of toxicity for at least 14 days.
-
Record body weight weekly.
-
Perform a gross necropsy on all animals at the end of the study.
Repeated Dose 28-Day Oral Toxicity Study (Adapted from OECD Guideline 407) [21][22][23][24][25]
This study provides information on potential health hazards from repeated exposure to this compound.
Protocol:
-
Use at least three dose groups and a control group, with 5 male and 5 female mice per group.
-
Administer this compound daily by oral gavage for 28 days.
-
Conduct daily clinical observations.
-
Measure body weight and food consumption weekly.
-
At the end of the 28-day period, collect blood for hematology and clinical biochemistry analysis.
-
Perform a full necropsy and histopathological examination of major organs.
Pharmacokinetic (PK) Analysis
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial.
Protocol:
-
Administer a single dose of this compound to a cohort of mice via the intended therapeutic route (e.g., IP, PO).
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[26][27][28][29]
Animal Models for Efficacy Studies
The following are established animal models suitable for investigating the therapeutic effects of this compound based on its known activity as an AhR agonist.
Inflammatory and Autoimmune Disease Models
A widely used model for rheumatoid arthritis.
Protocol:
-
Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Inject 0.1 ml of the emulsion subcutaneously at the base of the tail of DBA/1J mice.
-
Booster (Day 21): Emulsify the same type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 0.1 ml of the emulsion subcutaneously at a different site near the base of the tail.
-
Treatment: Begin administration of this compound (e.g., daily IP injections) at the onset of clinical signs of arthritis (typically around day 25-28) or prophylactically before disease onset.
-
Assessment: Monitor mice for clinical signs of arthritis (paw swelling, erythema, and joint stiffness) and score disease severity. Measure paw thickness using calipers. At the end of the study, collect joints for histological analysis of inflammation, cartilage destruction, and bone erosion.
Table 2: Collagen-Induced Arthritis (CIA) - Key Parameters
| Parameter | Method |
| Disease Induction | Immunization with type II collagen in CFA, followed by a booster in IFA. |
| Mouse Strain | DBA/1J (high responder) |
| Treatment Regimen | Prophylactic or therapeutic administration of this compound. |
| Primary Endpoints | Clinical arthritis score, paw thickness. |
| Secondary Endpoints | Histopathology of joints, cytokine levels in serum and joint tissue. |
A common model for multiple sclerosis.
Protocol:
-
Induction: Immunize C57BL/6 mice subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in CFA. On the day of immunization and 48 hours later, administer pertussis toxin intraperitoneally.
-
Treatment: Initiate treatment with this compound at the first appearance of clinical signs or as a prophylactic measure.
-
Assessment: Monitor mice daily for clinical signs of EAE (tail limpness, hind limb paralysis) and score disease severity. At the end of the study, collect spinal cords for histological analysis of inflammation and demyelination.
Table 3: Experimental Autoimmune Encephalomyelitis (EAE) - Key Parameters
| Parameter | Method |
| Disease Induction | Immunization with MOG35-55 peptide in CFA and administration of pertussis toxin. |
| Mouse Strain | C57BL/6 |
| Treatment Regimen | Prophylactic or therapeutic administration of this compound. |
| Primary Endpoints | Clinical EAE score. |
| Secondary Endpoints | Histopathology of the spinal cord (inflammation, demyelination), immune cell infiltration analysis by flow cytometry. |
A model for inflammatory bowel disease.
Protocol:
-
Induction: Administer 2-3% DSS in the drinking water of C57BL/6 mice for 5-7 days to induce acute colitis. For a chronic model, administer cycles of DSS followed by regular drinking water.
-
Treatment: Administer this compound concurrently with DSS administration or as a therapeutic intervention after colitis is established.
-
Assessment: Monitor body weight, stool consistency, and the presence of blood in the stool daily to calculate a Disease Activity Index (DAI). At the end of the study, measure colon length and collect colon tissue for histological evaluation of inflammation and tissue damage.
Table 4: DSS-Induced Colitis - Key Parameters
| Parameter | Method |
| Disease Induction | Administration of DSS in drinking water. |
| Mouse Strain | C57BL/6 |
| Treatment Regimen | Co-administration with DSS or therapeutic administration. |
| Primary Endpoints | Disease Activity Index (DAI), colon length. |
| Secondary Endpoints | Histopathology of the colon, myeloperoxidase (MPO) activity, cytokine levels in colon tissue. |
Oncology Models
A highly aggressive and metastatic melanoma model.
Protocol:
-
Tumor Implantation: Inject B16-F10 melanoma cells subcutaneously into the flank of C57BL/6 mice.
-
Treatment: Once tumors are palpable and have reached a certain size (e.g., 50-100 mm³), randomize mice into treatment groups and begin administration of this compound.
-
Assessment: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight as an indicator of toxicity. At the end of the study, excise tumors and weigh them. For metastasis studies, inject cells intravenously and quantify lung nodules at a predetermined time point.
Table 5: B16-F10 Melanoma Model - Key Parameters
| Parameter | Method |
| Tumor Induction | Subcutaneous or intravenous injection of B16-F10 cells. |
| Mouse Strain | C57BL/6 |
| Treatment Regimen | Administration initiated after tumors are established. |
| Primary Endpoints | Tumor growth inhibition, survival. |
| Secondary Endpoints | Tumor weight, analysis of tumor-infiltrating immune cells, metastasis assessment. |
A commonly used model for colorectal cancer.
Protocol:
-
Tumor Implantation: Inject CT26 colon carcinoma cells subcutaneously into the flank of BALB/c mice.
-
Treatment: When tumors reach a predetermined size, randomize mice and start treatment with this compound.
Table 6: CT26 Colon Carcinoma Model - Key Parameters
| Parameter | Method |
| Tumor Induction | Subcutaneous injection of CT26 cells. |
| Mouse Strain | BALB/c |
| Treatment Regimen | Administration after tumor establishment. |
| Primary Endpoints | Tumor growth inhibition, survival. |
| Secondary Endpoints | Tumor weight, immune profiling of the tumor microenvironment. |
Visualizations
This compound Signaling Pathway
Caption: this compound activates the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for conducting in vivo efficacy studies of this compound.
References
- 1. This compound | Aryl Hydrocarbon Receptor | 951207-88-8 | Invivochem [invivochem.com]
- 2. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. ltk.uzh.ch [ltk.uzh.ch]
- 6. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. ltk.uzh.ch [ltk.uzh.ch]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. urmc.rochester.edu [urmc.rochester.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 15. research.sdsu.edu [research.sdsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. oecd.org [oecd.org]
- 18. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 21. Subacute toxicity testing as per oecd guidelines tulsi 407 | PPTX [slideshare.net]
- 22. Subacute oral toxicity study of diethylphthalate based on the draft protocol for "Enhanced OECD Test Guideline no. 407" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. oecd.org [oecd.org]
- 25. oecd.org [oecd.org]
- 26. benchchem.com [benchchem.com]
- 27. unmc.edu [unmc.edu]
- 28. Pk/bio-distribution | MuriGenics [murigenics.com]
- 29. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Indolokine A5: A Novel Endogenous Modulator for Aryl Hydrocarbon Receptor (AhR) Pathway Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indolokine A5 is an indole-derived metabolite that has emerged as a valuable tool for investigating the Aryl Hydrocarbon Receptor (AhR) signaling pathway. As a potent endogenous agonist, this compound offers researchers a means to probe the physiological and pathophysiological roles of AhR activation. This document provides detailed application notes, quantitative data, and experimental protocols to facilitate the use of this compound in AhR pathway research.
The AhR is a ligand-activated transcription factor that plays a critical role in regulating xenobiotic metabolism, immune responses, and cellular differentiation.[1][2] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]
This compound, identified as a catabolite of L-cysteine, is the demethylated analog of the potent synthetic AhR agonist, 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE).[1] Its discovery as a naturally occurring ligand provides a more physiologically relevant tool for studying AhR signaling compared to synthetic agonists.
Quantitative Data
While a precise EC50 value for this compound in AhR activation is not consistently reported in the literature, studies have demonstrated its potent agonistic activity. Research indicates that indolokines, as a class of molecules, exhibit significant activation of the human AhR at nanomolar concentrations.[5] One study noted that Indolokine A4 is a more potent activator of the AhR than this compound, with significant activation of the AhR pathway observed at concentrations of 100 nM and higher for Indolokine A4.[1]
For comparative purposes, the activity of related compounds is presented below.
| Compound | Receptor/Assay | Activity Type | Reported Value/Potency |
| This compound | Human AhR | Agonist | Potent agonist; less potent than Indolokine A4.[1] |
| Indolokine A4 | Human AhR | Agonist | Significant activation at ≥ 100 nM.[1] |
| Indole (B1671886) | Human AhR (HepG2 cells) | Agonist | EC50 ~ 3 µM.[6] |
| ITE | Human AhR | Agonist | Potent synthetic agonist.[1] |
Signaling Pathway Diagram
The canonical AhR signaling pathway initiated by ligands such as this compound is depicted below.
Caption: Canonical AhR signaling pathway activated by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro cell culture experiments, this compound can be prepared as follows:
-
Solvent: Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2]
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[2]
-
Working Dilutions: On the day of the experiment, thaw the stock solution and prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
AhR Reporter Gene Assay
This protocol is based on the commercially available Indigo Biosciences Human AhR Reporter Assay System, which has been used in studies involving indolokines.[1][7]
Objective: To quantify the agonist activity of this compound on the human AhR.
Materials:
-
Human AhR Reporter Cells (e.g., from Indigo Biosciences)
-
Cell Recovery Medium
-
Compound Screening Medium
-
This compound
-
Reference AhR agonist (e.g., MeBIO)
-
Luciferase Detection Reagent
-
96-well white, clear-bottom assay plates
-
Luminometer
Protocol:
-
Cell Thawing and Seeding:
-
Rapidly thaw the cryopreserved Human AhR Reporter Cells in a 37°C water bath.
-
Transfer the thawed cells to Cell Recovery Medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in the appropriate volume of Compound Screening Medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well assay plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-6 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in Compound Screening Medium at 2x the final desired concentrations (e.g., ranging from 1 nM to 10 µM).
-
Prepare a positive control using a known AhR agonist (e.g., MeBIO) and a vehicle control (medium with the same concentration of DMSO as the test compounds).
-
After the cell pre-incubation period, add 100 µL of the 2x compound dilutions to the respective wells of the assay plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 22-24 hours.
-
-
Luciferase Assay:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature.
-
Discard the culture medium from each well.
-
Add 100 µL of Luciferase Detection Reagent to each well.
-
Incubate at room temperature for 5-10 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold activation for each concentration of this compound by dividing the relative light units (RLU) of the treated wells by the RLU of the vehicle control wells.
-
Plot the fold activation against the log of the this compound concentration to generate a dose-response curve.
-
If possible, calculate the EC50 value from the dose-response curve using a suitable non-linear regression model.
-
Caption: Workflow for the AhR Reporter Gene Assay.
Quantitative PCR (qPCR) for AhR Target Gene Expression
Objective: To measure the induction of AhR target genes (e.g., CYP1A1, AHRR) in response to this compound treatment.
Materials:
-
Human cell line expressing AhR (e.g., HepG2, HaCaT)
-
This compound
-
Cell culture reagents
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (CYP1A1, AHRR) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
References
- 1. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aryl hydrocarbon receptor is activated in patients and mice with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for Indolokine A5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolokine A5 is a bacterial metabolite derived from L-tryptophan that has garnered significant interest due to its biological activities, including its role as a potent agonist of the Aryl Hydrocarbon Receptor (AhR). As an oxidized variant of Indolokine A4 and a demethylated analog of the synthetic AhR agonist ITE, its stability and proper storage are critical for obtaining reliable and reproducible results in experimental settings. This document provides detailed application notes on the stability and recommended storage conditions for this compound, along with protocols for its analysis and for conducting stability studies.
Recommended Storage Conditions
While specific long-term stability data for this compound is not extensively published, based on the general characteristics of indole (B1671886) and thiazole-containing small molecules, the following storage conditions are recommended to minimize degradation:
-
Solid Form: this compound in solid (powder) form should be stored in a tightly sealed container, protected from light, at -20°C or lower for long-term storage. For short-term storage, 2-8°C is acceptable. The container should be purged with an inert gas like argon or nitrogen to minimize oxidation.
-
In Solution: For optimal stability, it is recommended to prepare solutions of this compound fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into small volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -80°C. The choice of solvent can impact stability; DMSO or ethanol (B145695) are common solvents for similar compounds. The stability in aqueous solutions, particularly at different pH values, should be experimentally determined.
Stability Profile of this compound
The chemical structure of this compound, featuring both an indole and a thiazole (B1198619) ring, suggests potential susceptibility to certain degradation pathways. The indole ring is generally stable but can be subject to oxidation, especially under harsh conditions. Thiazole rings can be reactive and may undergo degradation in the presence of strong acids, bases, or oxidizing agents.
To ensure the integrity of experimental results, a comprehensive stability assessment of this compound under various stress conditions is recommended. The following section outlines a protocol for forced degradation studies.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish its degradation pathways. This information is crucial for the development of stability-indicating analytical methods.[1][2][3][4]
Objective: To assess the stability of this compound under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, neutralize the solution with an appropriate volume of 0.1 M NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for 24 hours.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 70°C for 48 hours.
-
Also, subject a solution of this compound (1 mg/mL) to the same conditions.
-
After the specified time, dissolve the solid sample in a suitable solvent and dilute both the solid and solution samples for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) and a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare the samples for HPLC analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed this compound), by a validated stability-indicating HPLC method (see Protocol 2).
-
Determine the percentage of degradation and identify any degradation products by comparing the chromatograms of the stressed samples with that of the control.
-
Data Presentation:
Summarize the results of the forced degradation study in a table for easy comparison.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | [Record Data] | [Record Data] |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | [Record Data] | [Record Data] |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | [Record Data] | [Record Data] |
| Thermal (Solid) | - | 48 hours | 70°C | [Record Data] | [Record Data] |
| Thermal (Solution) | - | 48 hours | 70°C | [Record Data] | [Record Data] |
| Photolytic (Solid) | 1.2 million lux hr & 200 W-hr/m² | - | Room Temp | [Record Data] | [Record Data] |
| Photolytic (Solution) | 1.2 million lux hr & 200 W-hr/m² | - | Room Temp | [Record Data] | [Record Data] |
Protocol 2: HPLC Method for the Analysis of this compound
This protocol provides a general reverse-phase HPLC method that can be optimized for the quantification of this compound and the separation of its potential degradation products.[5][6]
Objective: To develop a stability-indicating HPLC method for the analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Indole-containing compounds typically have strong UV absorbance around 280 nm. A PDA detector can be used to identify the optimal wavelength.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations to generate a calibration curve.
-
Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) to a concentration that falls within the linear range of the calibration curve.
-
Chromatographic Run: Inject the standards and samples onto the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the amount of this compound remaining in the stressed samples using the calibration curve.
-
Identify and quantify any degradation products. The use of a mass spectrometer in conjunction with HPLC (LC-MS) can aid in the identification of unknown degradation products.
-
Visualizations
Signaling Pathway
This compound is an agonist of the Aryl Hydrocarbon Receptor (AhR). Upon binding, it initiates a signaling cascade that leads to the transcription of target genes.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: Experimental workflow for the forced degradation stability testing of this compound.
References
- 1. Forced Degradation Studies - STEMart [ste-mart.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Indolokine A5 solubility issues and solutions
Welcome to the technical support center for Indolokine A5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] It is a catabolite of L-cysteine and is classified as an indolyl carboxylic acid.[1][2] Dysregulation of AhR signaling, which this compound modulates, has been associated with autoimmune diseases and cancer.[3]
Q2: What are the primary storage recommendations for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[1][2] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q3: In which solvents is this compound soluble for in vitro experiments?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] A concentration of 50 mg/mL in DMSO can be achieved, but this requires ultrasonic treatment.[1] It is crucial to use newly opened, non-hygroscopic DMSO, as absorbed water can significantly impact solubility.[1]
Q4: How can I prepare this compound for in vivo studies?
A4: A common formulation for in vivo use involves a multi-step process to create a clear solution. A detailed protocol is provided in the Experimental Protocols section. Other potential oral formulations include dissolving the compound in PEG400 or suspending it in solutions containing Carboxymethyl cellulose (B213188) and/or Tween 80.[2]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems researchers may encounter when dissolving this compound.
Problem 1: this compound is not fully dissolving in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture. DMSO is hygroscopic, and the presence of water can significantly reduce the solubility of this compound.[1]
-
Solution: Always use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.
-
Possible Cause: Insufficient energy to break the crystal lattice.
-
Solution: Use an ultrasonic bath to aid in the dissolution process.[1] Gentle warming can also be attempted, but monitor for any signs of compound degradation.
Problem 2: Precipitation occurs when adding the DMSO stock solution to an aqueous buffer.
-
Possible Cause: this compound has low aqueous solubility, and the sudden change in solvent polarity is causing it to crash out of solution.
-
Solution: Avoid direct dilution of a concentrated DMSO stock into a purely aqueous buffer. Instead, use a co-solvent system. The in vivo formulation protocol, which incorporates PEG300 and Tween-80, is an excellent starting point for preparing aqueous-compatible working solutions.[1]
Problem 3: The prepared in vivo formulation is cloudy or contains precipitates.
-
Possible Cause: Improper mixing or incorrect order of reagent addition.
-
Solution: Follow the detailed in vivo formulation protocol carefully, ensuring each component is fully mixed before adding the next. The order of addition (DMSO stock, PEG300, Tween-80, then saline) is critical for maintaining solubility.[1]
Below is a troubleshooting workflow to help diagnose and solve solubility issues:
Quantitative Solubility Data
The following table summarizes the known solubility parameters for this compound.
| Solvent/System | Concentration | Conditions |
| In Vitro | ||
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (183.63 mM) | Requires ultrasonic treatment. Use fresh DMSO.[1] |
| In Vivo | ||
| DMSO/PEG300/Tween-80/Saline | ≥ 1.25 mg/mL | See detailed protocol below.[1] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO (In Vitro)
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 50 mg/mL concentration.
-
Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Protocol 2: Preparation of a Working Solution for In Vivo Administration
This protocol provides a method to prepare a clear solution of ≥ 1.25 mg/mL.[1] The example below is for preparing 1 mL of working solution.
-
Prepare a 12.5 mg/mL stock solution of this compound in fresh, anhydrous DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 12.5 mg/mL DMSO stock solution and mix thoroughly until the solution is uniform.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix thoroughly.
-
The final solution should be clear and ready for administration.
Signaling Pathway
This compound is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The canonical AhR signaling pathway is initiated by the binding of a ligand, like this compound, to the cytosolic AhR complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.
References
Technical Support Center: Optimizing Indolokine A5 Treatment Concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of Indolokine A5. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bacterial metabolite derived from indole (B1671886) that has been shown to have immunomodulatory effects in human tissues.[1][2] Its primary mechanism of action is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and cellular homeostasis.[1] this compound is the demethylated analog of 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), which is a very potent AhR agonist.[1]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on available literature, a good starting point for exploring its activity is in the range of 100 nM to 1 µM. AhR activation has been observed at concentrations of 100 nM and higher.[1] For other cellular effects, concentrations up to 5 µM and 21 µM have been used in bacterial and human primary cell co-culture systems, respectively.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically a solid compound that should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, a fresh working solution should be prepared by diluting the stock solution in your cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Q4: How can I confirm that this compound is active in my cell line?
A4: To confirm the activity of this compound, you can perform an AhR reporter gene assay. This assay typically uses a cell line that has been engineered to express a reporter gene, such as luciferase, under the control of an AhR-responsive promoter. Upon activation of AhR by this compound, the reporter gene is expressed, and its activity can be measured. Another approach is to measure the expression of endogenous AhR target genes, such as Cytochrome P450 1A1 (CYP1A1), using quantitative real-time PCR (qRT-PCR) or western blotting.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound treatment | 1. Sub-optimal concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. 2. Low AhR expression: The cell line you are using may have low or no expression of the Aryl Hydrocarbon Receptor (AhR). 3. Compound degradation: The this compound may have degraded due to improper storage or handling. 4. Assay sensitivity: The assay used to measure the effect may not be sensitive enough. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM). 2. Verify AhR expression in your cell line using qRT-PCR or western blotting. Consider using a cell line known to have robust AhR expression. 3. Prepare a fresh stock solution of this compound and ensure proper storage in aliquots at -20°C or -80°C. 4. Use a more sensitive assay, such as an AhR reporter gene assay or measure the expression of a known highly inducible AhR target gene like CYP1A1. |
| High cell toxicity or death observed after treatment | 1. Concentration is too high: The concentration of this compound may be in the toxic range for your cell line. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 3. Prolonged exposure: Continuous exposure to the compound may be detrimental to the cells. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for viability and use concentrations well below this value for your experiments. 2. Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in your experiments. 3. Reduce the incubation time with this compound. A time-course experiment can help determine the optimal exposure time. |
| Inconsistent or variable results between experiments | 1. Cell passage number: Using cells at a high passage number can lead to phenotypic and genotypic drift. 2. Inconsistent cell density: Variations in the initial cell seeding density can affect the response to treatment. 3. Variability in compound preparation: Inconsistent preparation of this compound working solutions. 4. Assay variability: Inherent variability in the experimental assay. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure a consistent cell seeding density across all experiments. 3. Prepare fresh working solutions from a single, quality-controlled stock solution for each set of experiments. 4. Include appropriate positive and negative controls in every experiment to monitor assay performance and normalize the data. |
Quantitative Data Summary
| Parameter | Compound | Value | Assay/System | Reference |
| Effective Concentration for AhR Activation | This compound | ≥ 100 nM | Human AhR reporter cell line | [1] |
| Tested Concentration for Immune Activation | This compound | 100 nM | Human primary cell-based co-culture systems | [1] |
| Tested Concentration in Bacterial Culture | This compound | 5 µM | E. coli persister cell formation assay | [1] |
| Tested Concentration in Human Primary Cell Co-culture | This compound | 21 µM | BioMAP® Phenotypic Profiling | [1] |
| Binding Affinity (Ki) | ITE (analog of this compound) | 3 nM | Aryl Hydrocarbon Receptor | [3][4] |
| Half-maximal Effective Concentration (EC50) | ITE (analog of this compound) | 0.78 nM | Yeast AhR Assay | [5] |
| Half-maximal Effective Concentration (EC50) | Indole | ~3 µM | Human HepG2 AhR reporter assay | [6] |
Experimental Protocols
Dose-Response Determination using an AhR Reporter Gene Assay
Objective: To determine the optimal, non-toxic concentration range of this compound for activating the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Materials:
-
AhR-responsive reporter cell line (e.g., HepG2-luciferase)
-
Cell culture medium and supplements
-
This compound
-
DMSO (cell culture grade)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed the AhR reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Allow the cells to attach and grow overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 1 nM to 10 µM). Also, prepare a 2X vehicle control (DMSO in medium).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Plot the luciferase activity (Relative Light Units, RLU) against the log of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.
Measurement of IL-6 Secretion by ELISA
Objective: To quantify the effect of this compound on the secretion of Interleukin-6 (IL-6) from immune cells.
Materials:
-
Immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Human IL-6 ELISA kit
-
Microplate reader
Methodology:
-
Cell Culture and Treatment: Culture the immune cells in a suitable plate and treat them with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 24-48 hours).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell culture supernatant.
-
ELISA Procedure: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves the following steps:
-
Addition of standards and samples to a pre-coated plate.
-
Incubation with a detection antibody.
-
Addition of a substrate solution.
-
Stopping the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of IL-6 in the treated samples.
Visualizations
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Caption: Experimental workflow for optimizing this compound treatment concentrations.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Stress Upregulates Indole Signaling Metabolites in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
Indolokine A5 Experiments: Technical Support Center
Welcome to the Technical Support Center for Indolokine A5 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered when working with this potent Aryl Hydrocarbon Receptor (AhR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a catabolite of L-cysteine and acts as a potent agonist for the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cellular metabolism, and detoxification processes. Upon binding to this compound, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin response elements (DREs), thereby modulating the transcription of target genes.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In-solvent stock solutions should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[2][3] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[3] A common stock solution concentration is 10 mM in DMSO.[2] To prepare, dissolve the appropriate mass of this compound powder in the required volume of DMSO. Sonication may be necessary to ensure complete dissolution.
Q4: What are some key downstream targets of this compound-mediated AhR activation?
Activation of the AhR pathway by agonists like this compound can lead to the modulation of various target genes, including cytochrome P450 enzymes (e.g., CYP1A1), which are involved in xenobiotic metabolism. Additionally, AhR signaling can influence the expression of cytokines such as Interleukin-6 (IL-6), playing a role in immunomodulation.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Low or No Cellular Response to this compound Treatment
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Poor Solubility/Precipitation | - Ensure complete dissolution of this compound in DMSO before further dilution in aqueous media. - Avoid high final concentrations of DMSO in cell culture (typically <0.5%). - Visually inspect media for any precipitation after adding the compound. |
| Compound Degradation | - Prepare fresh working solutions from a frozen stock for each experiment. - Protect stock solutions from light and store at the recommended temperature. |
| Low Cell Permeability | - Optimize incubation time to allow for sufficient cellular uptake. - If using a new cell line, perform a time-course experiment to determine optimal treatment duration. |
| Cell Line Insensitivity | - Verify that the cell line used expresses functional AhR and ARNT. - Different cell lines can have varying levels of AhR expression and responsiveness.[6] Consider using a cell line known to be responsive to AhR agonists (e.g., HepG2). |
| Suboptimal Assay Conditions | - Optimize cell density, as both too few and too many cells can affect the response. - Ensure the use of appropriate controls, including a vehicle control (e.g., DMSO) and a positive control AhR agonist. |
Issue 2: High Variability Between Experimental Replicates
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Pipetting Inaccuracies | - Use calibrated pipettes and ensure proper pipetting technique. - Prepare a master mix of the treatment solution to add to replicate wells. |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding. - Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile PBS. |
| Reagent Instability | - Prepare fresh reagents, especially for sensitive assays like luciferase reporter assays. |
| Cell Culture Conditions | - Maintain consistent cell culture conditions (e.g., passage number, confluency) across experiments. |
Issue 3: Unexpected or Off-Target Effects
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Metabolism of this compound | - Be aware that indole-thiazole compounds can be metabolized by cytochrome P450 enzymes, potentially leading to the formation of active or inactive metabolites.[7][8] - Consider using P450 inhibitors in mechanistic studies to assess the role of metabolism. |
| Activation of Other Signaling Pathways | - The AhR pathway is known to crosstalk with other signaling pathways. - To confirm AhR-specificity, use an AhR antagonist (e.g., CH-223191) or siRNA-mediated knockdown of AhR. |
| Compound Purity | - Ensure the purity of the this compound used. Impurities could contribute to off-target effects. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (183.63 mM) | [3] |
Table 2: Recommended Storage of this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [3] |
| In Solvent | -80°C | 6 months | [2][3] |
| In Solvent | -20°C | 1 month | [2][3] |
Experimental Protocols
Protocol 1: AhR Luciferase Reporter Assay
This protocol is a general guideline for assessing the activation of the AhR signaling pathway using a luciferase reporter construct.
Materials:
-
Cells stably or transiently transfected with a DRE-driven luciferase reporter plasmid.
-
This compound stock solution (10 mM in DMSO).
-
Cell culture medium and supplements.
-
White, clear-bottom 96-well plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed cells in a white, clear-bottom 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., TCDD).
-
Remove the old medium from the cells and add the treatment solutions.
-
Incubate for a predetermined optimal time (e.g., 6-24 hours).
-
Lyse the cells and perform the luciferase assay according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo assay).
Protocol 2: In Vivo Formulation of this compound
This protocol provides a method for preparing this compound for in vivo administration.
Materials:
-
This compound.
-
DMSO.
-
PEG300.
-
Tween 80.
-
Saline.
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix well.
-
Add 450 µL of saline to bring the final volume to 1 mL. This results in a clear solution.[2]
Visualizations
Caption: Simplified signaling pathway of this compound-mediated AhR activation.
Caption: General experimental workflow for an AhR luciferase reporter assay.
Caption: A logical troubleshooting workflow for low cellular response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Stress Upregulates Indole Signaling Metabolites in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of aryl hydrocarbon receptor agonists in human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. juser.fz-juelich.de [juser.fz-juelich.de]
Preventing degradation of Indolokine A5 in solution
Technical Support Center: Indolokine A5
Disclaimer: "this compound" is a novel compound classification, and as such, there is limited publicly available data on its specific degradation pathways.[1][2][3] The information provided in this technical support center is based on established principles for the handling and stabilization of indole-containing compounds and related alkaloids.[4][5] The protocols and troubleshooting guides are intended as a starting point for your research and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: Like many indole-based compounds, this compound is susceptible to oxidation and pH-dependent degradation.[6] The pyrrole (B145914) ring of the indole (B1671886) nucleus is electron-rich, making it a target for oxidative processes, which can be accelerated by exposure to light, elevated temperatures, and certain pH conditions.[5]
Q2: What is the optimal pH range for storing this compound solutions?
A2: Generally, indole alkaloids exhibit greater stability in slightly acidic conditions (pH 4-6). Neutral to alkaline conditions (pH > 7) can significantly accelerate degradation.[7] It is recommended to perform a pH stability study to determine the optimal pH for your specific this compound analog and experimental buffer.
Q3: How should I store my this compound solutions?
A3: For short-term storage (days to a week), it is recommended to store solutions at 2-8°C, protected from light.[8] For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation from repeated freeze-thaw cycles. Always use amber vials or wrap containers in aluminum foil to prevent photodegradation.
Q4: What solvents are recommended for dissolving and storing this compound?
A4: The choice of solvent will depend on the specific salt form and intended use of your this compound. For stock solutions, anhydrous DMSO or ethanol (B145695) are often suitable. For aqueous buffers, it is crucial to minimize the final concentration of organic solvent and ensure the pH of the final solution is within the stable range for this compound.
Q5: Are there any incompatible reagents I should avoid when working with this compound?
A5: Avoid strong oxidizing agents, and be cautious of buffers or media that may contain reactive components. The compatibility of this compound with all experimental reagents should be confirmed through appropriate control experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in cell-based assays. | Degradation of this compound in culture media. | Prepare fresh solutions of this compound for each experiment. Minimize the time the compound is in the culture media before analysis. Consider performing a time-course experiment to assess stability in your specific media. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound into one or more byproducts. | Analyze a freshly prepared standard to confirm the retention time of the parent compound. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.[9] |
| Color change observed in this compound solution. | Oxidation of the indole moiety. | Discard the solution. Prepare fresh solutions using deoxygenated solvents and store under an inert atmosphere (e.g., argon or nitrogen) if necessary. Ensure solutions are protected from light. |
| Precipitation of this compound in aqueous buffer. | Poor solubility at the working concentration and pH. | Decrease the working concentration. Increase the percentage of co-solvent (e.g., DMSO, ethanol), ensuring it does not exceed a level that affects your experimental system. Adjust the pH of the buffer to a range where this compound is more soluble and stable. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment of this compound
Objective: To determine the optimal pH for short-term storage of this compound in an aqueous solution.
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate (B86180) buffer for pH 4-6, phosphate (B84403) buffer for pH 6-8).
-
Dilute the this compound stock solution to a final concentration of 100 µM in each buffer.
-
Divide each solution into two sets of aliquots in amber vials. Store one set at 4°C and the other at 25°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), analyze the concentration of the remaining this compound in each sample by a validated stability-indicating HPLC method.[9]
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Data Presentation:
Table 1: Effect of pH on this compound Stability (% Remaining) After 48 Hours
| pH | 4°C | 25°C |
| 4.0 | 98.5% | 95.2% |
| 5.0 | 99.1% | 96.8% |
| 6.0 | 97.8% | 92.3% |
| 7.0 | 90.3% | 75.6% |
| 8.0 | 78.2% | 55.1% |
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under stress conditions.[9]
Methodology:
-
Prepare a 1 mg/mL solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Expose aliquots of the solution to the following stress conditions:
-
Acidic: Add 1N HCl and incubate at 60°C for 24 hours.
-
Basic: Add 1N NaOH and incubate at 60°C for 24 hours.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal: Incubate at 80°C for 48 hours.
-
Photolytic: Expose to a calibrated light source (e.g., ICH option 2) for a defined period.
-
-
Analyze the stressed samples by LC-MS/MS to identify and characterize the degradation products.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for pH-dependent stability testing.
Caption: Troubleshooting degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Stress Upregulates Indole Signaling Metabolites in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. usp.org [usp.org]
Technical Support Center: Indolokine A5 Synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Indolokine A5. Our resources are designed to address specific challenges encountered during experimental procedures, ensuring a smoother and more efficient workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address common issues in the synthesis of this compound and related indole (B1671886) alkaloids.
Synthesis of Indolokine A4 from Indole-3-carbonyl nitrile (ICN) and L-Cysteine
Question 1: I am observing a low yield in my Indolokine A4 synthesis. What are the potential causes and solutions?
Answer: Low yields in the synthesis of Indolokine A4 can stem from several factors related to starting materials, reaction conditions, and work-up procedures.
Troubleshooting Low Yield in Indolokine A4 Synthesis
| Potential Cause | Recommended Solutions |
| Impure Starting Materials | Ensure the purity of both Indole-3-carbonyl nitrile (ICN) and L-Cysteine. Impurities can lead to undesired side reactions.[1] |
| Incorrect Stoichiometry | Use a slight excess of L-Cysteine to ensure the complete consumption of ICN. A common molar ratio is 4:1 (L-Cysteine:ICN). |
| Suboptimal pH | The reaction is typically carried out in a buffered solution at pH 7.5. Deviations from this pH can affect the nucleophilicity of the thiol group and the stability of the reactants and product. |
| Presence of Oxygen | The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) as cysteine is susceptible to oxidation.[2] Ensure solvents are properly degassed before use. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider extending the reaction time. |
| Product Degradation during Work-up | Indole alkaloids can be sensitive to strong acids and bases. Use mild conditions during extraction and purification. |
Question 2: What are the likely side products in the synthesis of Indolokine A4?
Answer: The primary side products in this reaction often result from the oxidation of L-cysteine or reactions involving impurities in the starting materials.
Common Side Products in Indolokine A4 Synthesis
| Side Product | Formation Mechanism | Mitigation Strategy |
| Cystine (Cysteine Dimer) | Oxidation of L-cysteine, especially in the presence of oxygen. | Maintain an inert atmosphere throughout the reaction and use degassed solvents. |
| Over-alkylation Products | The product, Indolokine A4, may react further with ICN, although this is less common with a cysteine excess. | Use the recommended stoichiometry with an excess of L-cysteine. |
| Products from ICN Impurities | If the ICN starting material contains unreacted starting materials from its own synthesis (e.g., indole-3-carboxaldehyde), these can lead to other indole-containing impurities. | Use highly purified ICN. |
Oxidation of Indolokine A4 to this compound
Question 3: My oxidation of Indolokine A4 to this compound is inefficient, with a low yield of the desired product. What can I do?
Answer: Inefficient oxidation is a common issue. The choice of oxidant, reaction time, and temperature are critical parameters to control.
Troubleshooting Low Yield in this compound Synthesis
| Potential Cause | Recommended Solutions |
| Inactive Manganese Dioxide (MnO₂) | Use freshly activated MnO₂ for the best results. The activity of MnO₂ can vary between batches and decrease over time. |
| Insufficient Amount of Oxidant | A significant excess of MnO₂ is often required. A common ratio is a 10-fold molar excess relative to Indolokine A4.[3] |
| Incomplete Reaction | Monitor the reaction by TLC or HPLC. The reaction is often run overnight to ensure completion.[2] |
| Over-oxidation | Prolonged reaction times or excessive temperatures can lead to the formation of undesired over-oxidation products. |
| Product Adsorption onto MnO₂ | The product can adsorb onto the surface of the MnO₂, leading to losses during filtration. |
Question 4: I am observing multiple spots on my TLC after the oxidation of Indolokine A4. What are these impurities?
Answer: The formation of multiple products is often due to incomplete reaction or over-oxidation.
Common Side Products in this compound Synthesis
| Side Product | Formation Mechanism | Mitigation Strategy |
| Unreacted Indolokine A4 | Incomplete oxidation due to inactive MnO₂ or insufficient reaction time. | Use activated MnO₂ and monitor the reaction to completion. |
| Sulfoxide or Sulfone Derivatives | Over-oxidation of the sulfur atom in the thiazole (B1198619) ring. | Carefully control the amount of oxidant and the reaction time. |
| Ring-Opened Products | Under harsh oxidative conditions, the thiazole ring may be susceptible to cleavage. | Use the recommended mild reaction conditions (room temperature). |
General Indole Alkaloid Synthesis & Purification
Question 5: I am struggling with the purification of my indole alkaloid product. What are some general tips?
Answer: The purification of indole alkaloids, which are often polar and can be unstable, requires careful selection of chromatographic conditions.
Troubleshooting Purification of Indole Alkaloids
| Issue | Recommended Solutions |
| Poor Separation on Silica (B1680970) Gel | Indole alkaloids can streak or show poor resolution on silica gel due to interactions with acidic silanol (B1196071) groups. Consider using neutral or basic alumina, or reverse-phase chromatography. |
| Product Degradation on Column | The acidic nature of silica gel can cause degradation of sensitive indole alkaloids. Deactivate the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent. |
| Co-elution of Impurities | Optimize the solvent system for your column chromatography. A gradient elution is often more effective than isocratic elution for separating complex mixtures. |
| Difficulty with Crystallization | If direct crystallization is difficult, consider converting the alkaloid to a salt (e.g., hydrochloride or tartrate) which may have better crystallization properties. |
Pictet-Spengler Reaction Troubleshooting
The Pictet-Spengler reaction is a fundamental method for constructing the tetrahydro-β-carboline core found in many indole alkaloids. While not a direct step in the provided this compound synthesis, it is highly relevant to researchers in this field.
Troubleshooting the Pictet-Spengler Reaction
| Issue | Potential Cause | Recommended Solutions |
| Low Yield | Insufficiently activated aromatic ring: Electron-withdrawing groups on the indole ring can hinder the reaction.[4] | Use stronger acid catalysts or higher temperatures. |
| Inappropriate acid catalyst: The choice of acid is crucial. | Screen different Brønsted acids (e.g., TFA, HCl) or Lewis acids (e.g., BF₃·OEt₂). | |
| Unstable iminium ion: The intermediate iminium ion may be prone to side reactions. | Run the reaction at a lower temperature to favor the desired cyclization. | |
| Formation of Side Products | N-Alkylation: The product can sometimes react further with the aldehyde. | Use a slight excess of the aldehyde to drive the initial reaction to completion. |
| Racemization: For stereoselective reactions, loss of enantiomeric excess can occur. | Maintain strict temperature control; lower temperatures generally improve stereoselectivity. |
Experimental Protocols
Synthesis of Indolokine A4
This protocol is adapted from the literature for the synthesis of Indolokine A4 from indole-3-carbonyl nitrile (ICN) and L-cysteine.[2]
Materials:
-
Indole-3-carbonyl nitrile (ICN)
-
L-cysteine
-
Sodium phosphate (B84403) buffer (pH 7.5)
-
Nitrogen gas
-
Reverse-phase HPLC system
Procedure:
-
In a round-bottom flask, dissolve L-cysteine (5.88 mmol) in sodium phosphate buffer (8 mL, pH 7.5).
-
In a separate flask, dissolve ICN (1.47 mmol) in acetonitrile (15 mL).
-
Degas the L-cysteine solution by bubbling nitrogen gas through it for 15-20 minutes.
-
Under a nitrogen atmosphere, slowly add the ICN solution to the L-cysteine solution with stirring.
-
Allow the reaction to proceed overnight at room temperature with continuous stirring under a nitrogen atmosphere.
-
After the reaction is complete (monitored by TLC or HPLC), remove the solvent under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC.
Synthesis of this compound
This protocol describes the oxidation of Indolokine A4 to this compound using manganese dioxide (MnO₂).[2]
Materials:
-
Crude Indolokine A4
-
Activated Manganese Dioxide (MnO₂)
-
Reverse-phase HPLC system
Procedure:
-
Dissolve the crude Indolokine A4 in a 3:1 mixture of methanol and acetone (8 mL).
-
Add activated MnO₂ (460 mg) to the solution.
-
Stir the reaction mixture vigorously overnight at room temperature.
-
Upon completion of the reaction (monitored by TLC or HPLC), centrifuge the mixture to pellet the MnO₂.
-
Filter the supernatant to remove any remaining MnO₂ particles.
-
Wash the collected MnO₂ with methanol/acetone to recover any adsorbed product.
-
Combine the supernatant and the washings, and remove the solvent under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for the synthesis of Indolokine A4.
Caption: Workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low reaction yields.
References
Indolokine A5 Off-Target Effects: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of Indolokine A5. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in inflammatory cytokine levels in our cell-based assays after treatment with this compound. What could be the cause?
A1: this compound is a potent agonist of the human aryl hydrocarbon receptor (AhR).[1] Activation of AhR is known to modulate immune responses, including the regulation of cytokines like interleukin-6 (IL-6).[1] The unexpected changes you are observing are likely due to this on-target, but potentially unintended in your system, activity. It is crucial to consider the AhR signaling pathway when interpreting your results.
Q2: What is the reported potency of this compound on the aryl hydrocarbon receptor (AhR)?
A2: While a specific EC50 or Ki value for this compound's interaction with AhR is not consistently reported in the literature, studies indicate that indolokines, as a class of molecules, activate AhR at sub-micromolar and low-micromolar concentrations.[1] One study noted significant AhR agonistic activity for indolokines at concentrations as low as 8 nM. This compound is a demethylated analog of 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), which is a very potent AhR agonist.[1]
Q3: Has this compound been profiled against a panel of other receptors or kinases to assess its selectivity?
A3: Based on currently available public information, comprehensive off-target screening of this compound against a broad panel of kinases or other receptors has not been reported. Researchers should be aware of this data gap and exercise caution when interpreting results, as the full selectivity profile of this compound is unknown.
Q4: We are using a mouse model and not observing the same magnitude of effect as reported in human cell lines. Is there a species difference in AhR activation?
A4: Yes, there can be species-specific differences in AhR ligand sensitivity. For instance, some indole (B1671886) derivatives have been shown to be more potent activators of the human AhR compared to the rodent AhR. This could explain discrepancies between results obtained in human cell lines and mouse models.
Troubleshooting Guide
Issue: Unexplained changes in gene expression related to inflammation or xenobiotic metabolism.
| Potential Cause | Troubleshooting Steps |
| AhR Pathway Activation | 1. Confirm AhR expression: Verify that the cell line or tissue model used in your assay expresses the aryl hydrocarbon receptor. 2. Use an AhR antagonist: Co-treat with a known AhR antagonist (e.g., GNF351) to see if the observed effect is reversed. 3. Measure AhR target gene expression: Perform qPCR to quantify the expression of well-established AhR target genes, such as CYP1A1, to confirm pathway activation. |
Issue: Variability in experimental results between different batches of this compound or between different experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Stability and Storage | 1. Verify compound integrity: Use analytical methods like HPLC to confirm the purity and integrity of your this compound stock. 2. Follow proper storage protocols: Store this compound as recommended by the supplier, protected from light and moisture, to prevent degradation. 3. Prepare fresh solutions: Prepare working solutions fresh for each experiment to minimize degradation. |
| Cell Culture Conditions | 1. Standardize cell passage number: Use cells within a consistent and low passage number range. 2. Monitor media components: Be aware that components in cell culture media (e.g., serum) can contain endogenous AhR ligands that may influence the baseline and response to this compound. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and related compounds.
| Compound | Target | Assay Type | Reported Value |
| Indolokines (general) | Human AhR | Reporter Gene Assay | Significant activation at ≥ 100 nM |
| Indolokines (general) | Human AhR | - | Significant agonistic activity at 8 nM |
| ITE | Human AhR | Binding Assay | Ki = 3 nM |
Experimental Protocols
Protocol 1: Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter)
This protocol provides a general workflow for assessing the activation of the AhR signaling pathway by this compound using a luciferase reporter gene assay.
Caption: Workflow for AhR Luciferase Reporter Assay.
Protocol 2: IL-6 Secretion Assay (ELISA)
This protocol outlines the general steps to measure the secretion of IL-6 from cells treated with this compound using an enzyme-linked immunosorbent assay (ELISA).
Caption: Workflow for IL-6 ELISA Assay.
Signaling Pathway
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The following diagram illustrates the canonical AhR signaling pathway, which is the primary off-target pathway affected by this compound.
Caption: Canonical AhR Signaling Pathway Activation.
References
Indolokine A5: Technical Support for Biological Activity Assessment
Disclaimer: Based on currently available scientific literature, there is limited public data on the direct cytotoxic effects of Indolokine A5 on mammalian cell lines. The primary described biological activity of this compound is the activation of the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses. Therefore, this technical support center focuses on the assessment of this compound's activity as an AhR agonist and provides guidance on investigating its potential indirect cytotoxic effects through immune cell modulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of this compound?
A1: The primary known biological activity of this compound is its function as an agonist for the Aryl Hydrocarbon Receptor (AhR).[1] AhR is a ligand-activated transcription factor that plays a significant role in modulating immune responses.[2][3]
Q2: Does this compound have direct cytotoxic effects on cancer cells?
A2: Currently, there is a lack of published evidence demonstrating direct cytotoxic effects of this compound on cancer cell lines. While other indole-containing compounds have been shown to induce apoptosis and exhibit anti-cancer properties, similar data for this compound is not yet available.[4][5][6]
Q3: How can this compound potentially induce cytotoxicity?
A3: While direct cytotoxicity has not been established, this compound may exert indirect cytotoxic effects by modulating the activity of immune cells through AhR activation. For instance, AhR activation has been shown to enhance the cytolytic activity of Natural Killer (NK) cells against tumor cells.[7][8] Therefore, in a co-culture system with immune cells, this compound could potentially enhance the killing of cancer cells.
Q4: What concentrations of this compound are relevant for in vitro studies?
A4: this compound has been shown to activate the AhR pathway at sub- and low-micromolar concentrations.[1] In studies with primary human cell co-culture systems, various indolokines were screened at a concentration of 21 μM.[1] It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell system and endpoint.
Troubleshooting Guides
Problem 1: No significant AhR activation is observed in my reporter assay.
| Possible Cause | Troubleshooting Step |
| Cell line suitability | Ensure your cell line expresses functional AhR and ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator). Some common cell lines for AhR reporter assays include HepG2 and MCF-7. |
| This compound degradation | Prepare fresh solutions of this compound for each experiment. Protect the compound from light and repeated freeze-thaw cycles. |
| Incorrect assay conditions | Optimize the incubation time and concentration of this compound. A time course and dose-response experiment are recommended. |
| Reporter construct issues | Verify the integrity and functionality of your AhR-responsive reporter plasmid (e.g., containing DREs - Dioxin Response Elements). |
Problem 2: High background signal in my AhR reporter assay.
| Possible Cause | Troubleshooting Step |
| Serum components | Some components in fetal bovine serum (FBS) can activate AhR. Reduce the serum concentration or use serum-free media during the treatment period if your cells can tolerate it. |
| Endogenous ligands | Cells may produce endogenous AhR ligands. Ensure you have a proper vehicle control to subtract the background signal. |
| Contamination | Mycoplasma or other microbial contamination can interfere with the assay. Regularly test your cell cultures for contamination. |
Problem 3: Inconsistent results in immune cell co-culture experiments.
| Possible Cause | Troubleshooting Step |
| Donor variability | If using primary immune cells (e.g., PBMCs or NK cells), there can be significant donor-to-donor variability. Use cells from multiple donors to ensure the results are reproducible. |
| Cell viability | Ensure both the immune cells and the target cancer cells are viable throughout the experiment. Use a viability dye to distinguish live and dead cells in your final readout (e.g., flow cytometry). |
| Effector-to-target ratio | Optimize the ratio of immune cells (effector) to cancer cells (target) to achieve a suitable window for observing enhanced cytotoxicity. |
Data Presentation
Table 1: Summary of Known Biological Activities of this compound
| Activity | Cell System | Effective Concentration | Reference |
| AhR Activation | Primary human cell co-cultures | Sub- to low-micromolar | [1] |
| IL-6 Secretion Regulation | Immune cells (dendritic cells, macrophages) | Not specified | [1] |
| Protective effect against bacterial infection | Arabidopsis thaliana | Not specified | [1] |
Experimental Protocols
Protocol: Aryl Hydrocarbon Receptor (AhR) Activation Luciferase Reporter Assay
1. Cell Seeding: a. Seed a suitable cell line (e.g., HepG2) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection. b. Incubate overnight at 37°C and 5% CO2.
2. Transfection: a. Co-transfect the cells with an AhR-responsive firefly luciferase reporter plasmid (containing DREs) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent according to the manufacturer's instructions. b. Incubate for 24 hours.
3. Treatment: a. Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO). b. Remove the transfection medium and replace it with the medium containing the different concentrations of this compound or the vehicle control. c. Incubate for 18-24 hours.
4. Luciferase Assay: a. Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
5. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. b. Calculate the fold induction of AhR activity by dividing the normalized luciferase activity of the this compound-treated wells by the normalized luciferase activity of the vehicle control wells.
Mandatory Visualizations
Caption: General signaling pathway of this compound-mediated AhR activation.
Caption: Workflow for assessing indirect cytotoxicity of this compound.
References
- 1. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Aryl Hydrocarbon Receptor and Tumor Immunity [frontiersin.org]
- 3. Beyond toxicity: aryl hydrocarbon receptor-mediated functions in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of natural killer cell antitumor activity by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The aryl hydrocarbon receptor maintains antitumor activity of liver resident natural killer cells after partial hepatectomy in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Indolokine A5 Analytical Measurements: Technical Support Center
Welcome to the technical support center for Indolokine A5 analytical measurements. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of this compound. The following guides and frequently asked questions (FAQs) provide solutions to potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques used for this compound quantification?
A1: The primary methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or fluorescence) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These techniques offer the sensitivity and selectivity required for accurate measurement in complex biological matrices.
Q2: I am observing a lower-than-expected signal for my this compound standard. What could be the cause?
A2: A weak signal can be due to several factors, including improper sample concentration, suboptimal ionization efficiency in mass spectrometry, or issues with the instrument's tuning and calibration.[2] Ensure your standards are prepared correctly and that the instrument is performing optimally.
Q3: My baseline is noisy, making it difficult to integrate the peak for this compound. How can I reduce the noise?
A3: A noisy baseline can obscure low-abundance signals. To mitigate this, optimize your chromatographic conditions to achieve a stable baseline. Additionally, adjusting detector settings, such as the gain and filter settings, can help minimize noise.[2]
Q4: I am seeing unexpected peaks in my chromatogram. What could be the source of this contamination?
A4: Contamination can arise from various sources, including solvents, sample preparation steps, or carryover from previous injections. Running solvent blanks can help identify contaminants originating from the mobile phase. If carryover is suspected, implementing stronger needle washes between sample injections is recommended.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during this compound analysis.
Issue 1: Poor Signal Intensity
A common challenge in analytical measurements is achieving a robust signal for the analyte of interest. If you are experiencing poor signal intensity for this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Signal Intensity
Caption: Workflow for troubleshooting poor signal intensity.
Experimental Protocol: Standard Preparation and Instrument Calibration
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create a calibration curve with at least five concentration points spanning the expected sample concentration range.
-
Use high-purity solvents and calibrated pipettes to ensure accuracy.
-
-
Instrument Calibration (for LC-MS):
-
Perform a mass calibration using the manufacturer's recommended calibration solution to ensure accurate mass measurements.[2]
-
Tune the instrument to optimize parameters such as gas flows, temperatures, and voltages for this compound.
-
Issue 2: Inaccurate Mass Measurement in LC-MS
Accurate mass measurement is critical for the confident identification of this compound. Deviations in mass accuracy can lead to false negatives or positives.
Troubleshooting Flowchart for Mass Accuracy Errors
Caption: Logical steps to resolve mass accuracy problems.
Quantitative Data Summary: Common Mass Calibration Standards
| Calibrant Compound | m/z Range | Recommended For |
| Sodium Formate | 100 - 1500 | General purpose, positive ion mode |
| Sodium Iodide | 100 - 3000 | General purpose, negative ion mode |
| Polytyrosine | 100 - 2000 | Peptide and protein analysis |
Issue 3: Sample Matrix Interference
Biological samples contain numerous endogenous compounds that can interfere with the analysis of this compound, leading to ion suppression or enhancement in LC-MS, or co-eluting peaks in HPLC.
Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation
This compound is known to be an agonist of the Aryl Hydrocarbon Receptor (AhR).[1] Understanding this pathway can be important as other AhR ligands present in the sample could potentially interfere with binding assays or have similar retention times.
Caption: Simplified signaling pathway of AhR activation by this compound.
Experimental Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup
To minimize matrix effects, a solid-phase extraction (SPE) protocol can be implemented.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
By following these troubleshooting guides and protocols, you can enhance the accuracy and reliability of your this compound analytical measurements. For further assistance, please contact our technical support team.
References
Indolokine A5 In Vivo Bioavailability: Technical Support Center
Welcome to the technical support center for Indolokine A5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this promising therapeutic candidate. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research and development efforts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability low?
A1: this compound is a novel, potent small molecule inhibitor of the JK1 signaling pathway, a critical mediator in inflammatory responses. Its therapeutic potential is significant, but its chemical structure, while optimal for target engagement, presents challenges for oral administration. The primary reasons for its low oral bioavailability are:
-
Poor Aqueous Solubility: this compound is a highly lipophilic molecule (LogP > 4.5) with an aqueous solubility of less than 1 µg/mL, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound. This poor solubility limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][2]
-
Extensive First-Pass Metabolism: Following absorption from the gut, this compound is subject to significant metabolism by cytochrome P450 enzymes (primarily CYP3A4) in the liver and intestinal wall before it can reach systemic circulation.[3][4][5][6][7] This metabolic process reduces the concentration of the active drug.[5]
Q2: What are the primary strategies for enhancing the bioavailability of this compound?
A2: The key to improving this compound bioavailability is to address its poor solubility and protect it from first-pass metabolism.[8][9] The most effective strategies fall into two main categories:
-
Solubility Enhancement: Techniques aimed at increasing the dissolution rate and concentration of the drug in the GI fluids.[10][11][12] Common methods include particle size reduction (micronization), and creating amorphous solid dispersions (ASDs).[2][12][13]
-
Lipid-Based Formulations: Utilizing lipids and surfactants to create formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[1][11][14] These systems can keep the drug in a solubilized state and may promote lymphatic absorption, partially bypassing the liver and reducing first-pass metabolism.[15][16]
Q3: How do Amorphous Solid Dispersions (ASDs) work to improve bioavailability?
A3: ASDs involve dispersing the crystalline this compound into a polymeric carrier matrix in an amorphous, or non-crystalline, state.[10][17][18] The amorphous form has a higher energy state than the stable crystalline form, leading to significantly increased apparent solubility and a faster dissolution rate in the GI tract.[10][19][20] This allows the drug to achieve a supersaturated concentration, which enhances the driving force for absorption across the intestinal wall.[19][20]
Q4: What is the mechanism behind Lipid-Based Drug Delivery Systems (LBDDS)?
A4: LBDDS formulations, such as SEDDS, consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents.[14][16] When this mixture comes into contact with GI fluids, it spontaneously forms a fine oil-in-water emulsion or microemulsion.[14] This process keeps the drug solubilized within tiny lipid droplets, increasing the surface area for absorption.[16] Furthermore, these lipidic systems can be absorbed via the intestinal lymphatic system, which drains directly into the systemic circulation, thereby bypassing the liver and mitigating the first-pass effect.[15]
Section 2: Troubleshooting Guide
Issue: Plasma concentrations of this compound are undetectable or very low after oral administration in rodents.
-
Question 1: Was the formulation appropriate for a poorly soluble compound?
-
Answer: Administering this compound as a simple aqueous suspension is likely to result in negligible exposure due to its extremely low solubility. The drug particles will not dissolve sufficiently in the GI tract to be absorbed.
-
Recommendation: Start with a solubilizing formulation. A simple starting point is a solution in a mixture of co-solvents and surfactants (e.g., PEG 400, Polysorbate 80, and water). For more advanced studies, consider developing an amorphous solid dispersion or a lipid-based formulation.[11][12]
-
-
Question 2: How can I confirm if poor solubility is the primary issue?
-
Answer: Conduct a preliminary in vitro solubility test. Assess the solubility of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). If the solubility is below 10 µg/mL, it is a significant barrier to absorption.
-
Recommendation: Follow the Protocol for Kinetic Solubility Assessment outlined in Section 4. This will help quantify the solubility challenge and provide a baseline for evaluating enhanced formulations.
-
-
Question 3: Could rapid metabolism be the cause, even if some absorption is occurring?
-
Answer: Yes, extensive first-pass metabolism can eliminate the drug before it reaches systemic circulation, even if it is absorbed from the gut.[3][4]
-
Recommendation: Perform a pilot pharmacokinetic (PK) study that includes both intravenous (IV) and oral (PO) administration arms. The IV arm will provide data on the drug's clearance and volume of distribution. By comparing the Area Under the Curve (AUC) from the PO and IV routes (AUCPO / AUCIV), you can calculate the absolute bioavailability and determine the extent of the first-pass effect.
-
Section 3: Comparative Data on Formulation Strategies
The following table summarizes hypothetical, yet representative, pharmacokinetic data from a preclinical rodent study, comparing different formulation approaches for this compound at a dose of 10 mg/kg.
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | 25 | 4.0 | 150 | ~1% |
| Micronized Suspension | 75 | 2.5 | 480 | ~3% |
| Amorphous Solid Dispersion (ASD) | 450 | 2.0 | 2,100 | ~14% |
| Lipid-Based System (SEDDS) | 800 | 1.5 | 4,250 | ~28% |
Data are representative mean values (n=5) and assume an IV AUC of 15,000 ng·h/mL.
This data illustrates that while micronization offers a marginal benefit, advanced formulations like ASDs and SEDDS are required to achieve meaningful systemic exposure.[1][10] The superior performance of the SEDDS formulation suggests that it not only enhances solubility but may also mitigate first-pass metabolism.[14]
Section 4: Key Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is used to evaluate the intestinal permeability of a compound and to identify whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).[21]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21-25 days to form a differentiated, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >300 Ω·cm².[22][23] The permeability of a low-permeability marker (e.g., Lucifer Yellow) is also assessed.
-
Transport Experiment (Bidirectional):
-
A-to-B Transport (Apical to Basolateral): The test compound (e.g., 10 µM this compound) is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber at various time points (e.g., 30, 60, 90, 120 min).[23][24]
-
B-to-A Transport (Basolateral to Apical): The test compound is added to the basolateral chamber, and samples are taken from the apical chamber.[21]
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated for both directions using the formula:
-
Efflux Ratio (ER): The ER is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux.[21]
Protocol 2: Murine Pharmacokinetic (PK) Study
This protocol outlines a basic single-dose PK study in mice to determine key parameters like Cmax, Tmax, AUC, and bioavailability.[25][26]
Methodology:
-
Animal Model: Male BALB/c mice (8-10 weeks old, 20-25 g). Animals are fasted overnight before dosing.[24]
-
Group Allocation (n=3-5 per group):
-
Group 1: IV administration (e.g., 1 mg/kg via tail vein).
-
Group 2: PO administration (e.g., 10 mg/kg via oral gavage).[24]
-
-
Dose Formulation:
-
IV Dose: this compound dissolved in a vehicle such as 10% DMSO / 40% PEG 400 / 50% Saline.
-
PO Dose: The formulation being tested (e.g., aqueous suspension, ASD, or SEDDS).
-
-
Blood Sampling:
-
Serial blood samples (~30-50 µL) are collected from each mouse at specific time points.[25]
-
IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.
-
PO time points: 0.25, 0.5, 1, 2, 4, 8, 24 h.
-
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA), centrifuged to separate plasma, and stored at -80°C until analysis.[24][27]
-
Bioanalysis: Plasma concentrations of this compound are determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters. Absolute bioavailability (F%) is calculated as:
-
F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
-
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 5. youtube.com [youtube.com]
- 6. First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 7. Review: first-pass metabolism by the gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. researchgate.net [researchgate.net]
- 10. contractpharma.com [contractpharma.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. crystallizationsystems.com [crystallizationsystems.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 24. benchchem.com [benchchem.com]
- 25. Murine Pharmacokinetic Studies [bio-protocol.org]
- 26. Murine Pharmacokinetic Studies [en.bio-protocol.org]
- 27. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Indolokine A5 and Other Aryl Hydrocarbon Receptor (AhR) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Indolokine A5, a recently identified catabolite of L-cysteine, with other well-characterized Aryl Hydrocarbon Receptor (AhR) agonists.[1] The content herein is supported by experimental data to aid researchers in selecting the appropriate agonist for their specific needs in immunology, toxicology, and drug discovery.
Introduction to AhR Agonists
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating xenobiotic metabolism, immune responses, and cellular differentiation.[1][2] Its activation by a diverse array of chemical compounds initiates a cascade of signaling events with significant physiological and pathological implications. This guide focuses on comparing this compound with the prototypical and highly potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), and the well-studied endogenous ligand 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE).
Quantitative Comparison of AhR Agonist Activity
The following table summarizes key parameters for this compound and other selected AhR agonists. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental systems.
| Agonist | Chemical Structure | Molecular Formula | Potency (EC50) | Binding Affinity (Kd) | Key Downstream Effects |
| This compound | 2-(1H-indole-3-carbonyl)thiazole-4-carboxylic acid | C13H8N2O3S | Less potent than Indolokine A4; activates AhR at sub- and low-micromolar concentrations.[1] | Not explicitly determined. | Regulates IL-6 secretion.[1] |
| TCDD | 2,3,7,8-tetrachlorodibenzo-p-dioxin | C12H4Cl4O2 | Highly potent, serves as a benchmark for AhR activation. | High affinity, Kd of 139 ± 99 nM in a cell-free system.[3] | Potent inducer of CYP1A1 and CYP1A2.[4][5][6] |
| ITE | 2-(1'H-indole-3'-carbonyl)thiazole-4-carboxylic acid methyl ester | C14H10N2O3S | ~20 nM in murine hepatoma cells; approx. 100-fold less potent than TCDD.[7] | Not explicitly determined in direct comparison. | Regulates IL-6 secretion.[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.
AhR Signaling Pathway
Caption: Canonical AhR signaling pathway upon ligand binding.
Experimental Workflow for AhR Reporter Assay
Caption: Workflow for assessing AhR activation using a reporter gene assay.
Experimental Workflow for CYP1A1 Induction Assay (EROD)
Caption: Workflow for measuring CYP1A1 induction via the EROD assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
AhR Reporter Gene Assay
This assay quantifies the ability of a compound to activate the AhR signaling pathway.
Cell Culture and Treatment:
-
Human hepatoma (HepG2) cells, stably transfected with a luciferase reporter plasmid containing dioxin response elements (DREs), are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, TCDD, ITE) or vehicle control (e.g., DMSO).
Luciferase Assay:
-
After a 24-hour incubation period, the cells are washed with phosphate-buffered saline (PBS).
-
Cells are lysed using a passive lysis buffer.
-
The luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.
-
Data is normalized to total protein concentration or a co-transfected control reporter to account for variations in cell number and transfection efficiency.
-
The half-maximal effective concentration (EC50) values are calculated from the dose-response curves.
CYP1A1 Induction Assay (EROD Assay)
This assay measures the enzymatic activity of CYP1A1, a key downstream target of AhR activation.
Cell Culture and Treatment:
-
Primary human hepatocytes or a suitable cell line (e.g., HepG2) are cultured in appropriate medium.
-
Cells are seeded in 24-well plates and treated with different concentrations of AhR agonists for 48-72 hours to induce CYP1A1 expression.
EROD Activity Measurement:
-
After the induction period, the culture medium is replaced with a reaction buffer containing 7-ethoxyresorufin.
-
The plates are incubated at 37°C, and the fluorescence of the product, resorufin, is measured at multiple time points using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
-
The rate of resorufin formation is calculated and is proportional to the CYP1A1 activity.
-
Results are often expressed as fold induction over the vehicle-treated control.
Interleukin-22 (IL-22) ELISA
This protocol is for the quantification of IL-22 secreted by immune cells in response to AhR agonists.
Cell Culture and Stimulation:
-
Human peripheral blood mononuclear cells (PBMCs) or a specific immune cell subset (e.g., Th17 cells) are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Cells are stimulated with the AhR agonists of interest at various concentrations.
-
The cell culture supernatants are collected after a 24-72 hour incubation period.
ELISA Procedure:
-
A 96-well microplate is coated with a capture antibody specific for human IL-22 and incubated overnight.
-
The plate is washed and blocked to prevent non-specific binding.
-
The collected cell culture supernatants and a series of IL-22 standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, which develops a color in proportion to the amount of bound IL-22.
-
The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.
-
The concentration of IL-22 in the samples is determined by comparison to the standard curve.
Concluding Remarks
This compound is an emerging AhR agonist with demonstrated activity in the sub-micromolar to low-micromolar range. While direct quantitative comparisons of its potency against benchmark agonists like TCDD and ITE are still needed, initial findings suggest it is a relevant modulator of the AhR pathway, particularly in the context of immune signaling. The experimental protocols provided in this guide offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the specific properties of this compound and other novel AhR ligands.
References
- 1. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Preferential inducibility of CYP1A1 and CYP1A2 by TCDD: differential regulation in primary human hepatocytes versus transformed human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential induction of cytochrome P450 1A1 and 1B1 mRNA in primary cultured bovine hepatocytes treated with TCDD, PBDD/Fs and feed ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential time-course and dose-response relationships of TCDD-induced CYP1B1, CYP1A1, and CYP1A2 proteins in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Indolokine A5 vs. ITE (2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester) activity
An Objective Comparison of Indolokine A5 and ITE as Aryl Hydrocarbon Receptor Agonists
This guide provides a detailed comparison of this compound and ITE (2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester), two indole-derived compounds known for their activity as agonists of the Aryl Hydrocarbon Receptor (AhR). This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis supported by experimental data and methodologies.
Introduction to this compound and ITE
This compound and ITE are both potent agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating various physiological and pathological processes, including immune responses, xenobiotic metabolism, and carcinogenesis.[1][2]
ITE , first isolated from porcine lung tissue, is a well-characterized endogenous AhR ligand.[3] It is recognized for its high binding affinity to the AhR and its immunomodulatory and potential anticancer functions.[1][2][4]
This compound is a more recently described bacterial metabolite, identified as a catabolite of L-cysteine and a product of cellular stress in E. coli.[5][6] Structurally, this compound is the demethylated analog of ITE.[7] It is also a potent activator of the AhR signaling pathway.[5][7]
Mechanism of Action: AhR Signaling Pathway
Both this compound and ITE exert their effects by binding to and activating the AhR. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the chaperone proteins dissociate, and the ligand-AhR complex translocates into the nucleus. In the nucleus, it heterodimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[1] A primary target gene is CYP1A1, which encodes a key enzyme in xenobiotic metabolism.
Comparative Activity Data
The following table summarizes the available quantitative data for this compound and ITE, focusing on their interaction with the Aryl Hydrocarbon Receptor.
| Parameter | ITE (2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester) | This compound | Reference |
| Origin | Endogenous (isolated from porcine lung), Synthetic | Bacterial Metabolite (E. coli) | [3][7] |
| Structure | Methyl ester of this compound | Demethylated analog of ITE | [7] |
| Binding Affinity (Ki) | ~3 nM | Data not available in searched literature | [1][8][9] |
| AhR Activation | Potent agonist | Potent agonist, active at sub- and low-micromolar concentrations | [7][9] |
| Downstream Effects | Induces CYP1A1 and CYP1B1 mRNA | Activates AhR reporter gene expression | [7][9] |
Note: While both are described as potent agonists, a direct quantitative comparison of binding affinity (Ki) and potency (EC50) from a single study was not available in the searched literature. One study noted that a related compound, Indolokine A4, was a more potent AhR agonist than this compound.[7]
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting and reproducing findings. Below are protocols for assays commonly used to characterize AhR agonists like this compound and ITE.
Competitive Ligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the AhR.
Methodology:
-
Preparation of Cytosol: Prepare hepatic cytosol from a suitable source (e.g., C57BL/6 mice) which contains the AhR protein complex.[10]
-
Incubation: In a multi-well plate, incubate a constant concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]TCDD) with the cytosolic protein preparation.[11]
-
Competition: Add increasing concentrations of the unlabeled test compound (this compound or ITE) to the wells. A known unlabeled ligand is used as a positive control, and a vehicle (e.g., DMSO) is used for determining total binding.[10][11]
-
Separation: After incubation to reach equilibrium, separate the protein-bound radioligand from the free radioligand. This is often achieved by hydroxylapatite adsorption or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
AhR-Dependent Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the AhR signaling pathway, resulting in the expression of a reporter gene (e.g., luciferase). It is used to determine the potency (EC50) of an agonist.
Methodology:
-
Cell Culture: Use a cell line (e.g., HepG2, Hepa1.1) that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple DREs.[12][13]
-
Plating: Dispense the reporter cells into a 96-well plate and allow them to attach and grow for a pre-incubation period (e.g., 4-6 hours).[14][15]
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound (this compound or ITE). Include a vehicle control (e.g., DMSO) and a known AhR agonist as a positive control.[15]
-
Incubation: Incubate the plate for a specified period (e.g., 22-24 hours) to allow for AhR activation and reporter gene expression.[14]
-
Cell Lysis and Reagent Addition: Discard the treatment media, wash the cells, and add a lysis buffer. Subsequently, add a luciferase detection reagent containing the substrate (luciferin).[14]
-
Luminescence Measurement: Measure the light intensity (luminescence) from each well using a plate-reading luminometer.[14]
-
Data Analysis: Normalize the relative light units (RLU) to a control and plot them against the logarithm of the agonist concentration. Determine the EC50 value, which is the concentration that produces 50% of the maximal response.
Quantification of CYP1A1 Gene Expression
This experiment confirms that AhR activation by a test compound leads to the upregulation of a known target gene, such as CYP1A1.
Methodology (using qRT-PCR):
-
Cell Culture and Treatment: Culture a responsive cell line (e.g., HepG2, HPAECs) and treat with the test compound (this compound or ITE) at various concentrations for a defined period.[9]
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the CYP1A1 gene and a reference (housekeeping) gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA normalized to the reference gene using the ΔΔCt method. The results are typically expressed as fold change over the vehicle-treated control.[16]
Summary and Conclusion
Both this compound and ITE are potent activators of the Aryl Hydrocarbon Receptor. ITE is a well-established endogenous ligand with a high binding affinity of approximately 3 nM.[1][8][9] this compound, its demethylated analog produced by gut microbiota, also demonstrates significant AhR agonism, although specific binding affinity data is less readily available.[7] The primary difference lies in their origin—one being endogenous to mammals and the other a product of bacterial metabolism—which may have implications for their physiological roles in host-microbe interactions.[3][7]
The choice between these two molecules for research or therapeutic development may depend on the specific context. ITE's extensive characterization provides a solid foundation for its use as a tool compound.[2][4] this compound, however, represents an intriguing link between the gut microbiome and host immune signaling via AhR, opening avenues for research into the influence of microbial metabolites on health and disease.[7] Further direct comparative studies are needed to fully elucidate the subtle differences in their potency, efficacy, and downstream signaling consequences.
References
- 1. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Mode and Structure-Activity Relationships of ITE as an Aryl Hydrocarbon Receptor (AhR) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. ITE, a novel endogenous nontoxic aryl hydrocarbon receptor ligand, efficiently suppresses EAU and T-cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cellular Stress Upregulates Indole Signaling Metabolites in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Adaptation of the human aryl hydrocarbon receptor to sense microbiota-derived indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. Comparative induction of CYP1A1 expression by pyridine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Indolokine A5: A Focused Aryl Hydrocarbon Receptor Agonist with Uncharacterized Cross-Reactivity
For Immediate Release
Indolokine A5, a metabolite produced by various bacteria, demonstrates clear agonistic activity on the human Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses and cellular homeostasis. While its primary target is established, the broader cross-reactivity profile of this compound against other receptors remains largely uncharacterized in publicly available literature. This guide provides a comparative analysis of this compound's known activity and highlights the current data gap regarding its selectivity.
On-Target Activity: Aryl Hydrocarbon Receptor (AhR)
This compound is recognized as a demethylated analog of 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), a potent AhR agonist.[1] Studies have consistently shown that this compound activates the AhR signaling pathway. In functional assays, indolokines, including this compound, have demonstrated AhR activation at sub-micromolar and low-micromolar concentrations.[1]
Comparative Analysis of AhR Agonists
| Compound | Receptor | Activity | Potency Comparison |
| This compound | Aryl Hydrocarbon Receptor (AhR) | Agonist | Less potent than Indolokine A4[1] |
| Indolokine A4 | Aryl Hydrocarbon Receptor (AhR) | Agonist | More potent than this compound[1] |
| ITE | Aryl Hydrocarbon Receptor (AhR) | Potent Agonist | This compound is the demethylated analog[1] |
Cross-Reactivity Profile: An Unexplored Frontier
A comprehensive search of scientific literature did not yield any specific experimental data on the cross-reactivity of this compound with other receptors. Standard receptor profiling and off-target screening are crucial steps in drug development to ensure selectivity and identify potential side effects. The absence of such data for this compound represents a significant knowledge gap.
Further research employing receptor binding assays or broad screening panels is necessary to elucidate the selectivity profile of this compound and to assess its potential interactions with other signaling pathways.
Experimental Methodologies
The following outlines a standard experimental protocol for assessing the on-target activity of compounds like this compound on the Aryl Hydrocarbon Receptor.
Aryl Hydrocarbon Receptor (AhR) Activation Luciferase Reporter Assay
This assay is commonly used to determine the agonistic or antagonistic activity of a compound on the AhR signaling pathway.
Objective: To quantify the ability of a test compound to activate the Aryl Hydrocarbon Receptor.
Principle: The assay utilizes a mammalian cell line (e.g., HepG2) that has been genetically engineered to contain a luciferase reporter gene under the control of a promoter with dioxin-responsive elements (DREs). When a ligand binds to and activates the AhR, the AhR translocates to the nucleus and binds to the DREs, driving the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of AhR activation.
Materials:
-
Human hepatoma (HepG2) cells stably transfected with a DRE-driven luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., TCDD or ITE).
-
Luciferase assay reagent (containing luciferin (B1168401) substrate).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HepG2-DRE-luciferase reporter cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound) and the positive control in cell culture medium. The final solvent concentration should be kept constant across all wells (typically ≤0.1%).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound or controls. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours) to allow for receptor activation and luciferase gene expression.
-
Luciferase Assay: After incubation, remove the treatment medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Data Acquisition: Immediately measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all experimental values.
-
Normalize the luminescence signal of the treated wells to the vehicle control to determine the fold activation.
-
Plot the fold activation as a function of the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic equation) to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.
Visualizing the AhR Signaling Pathway and Experimental Workflow
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by this compound.
Caption: Workflow for AhR Luciferase Reporter Assay.
References
Replicating Published Findings on Indolokine A5: A Comparative Guide
This guide provides a detailed comparison of Indolokine A5's performance with related molecules, based on published experimental data. It is intended for researchers, scientists, and professionals in drug development to facilitate the replication and extension of these findings.
Quantitative Data Summary
The biological activities of this compound and its analogs have been quantified in several key experiments. The data below is summarized from the findings reported by Kim et al. (2020) in Cell Chemical Biology.[1]
Table 1: Comparison of Indolokine Activity on E. coli Persister Cell Formation
| Compound | Concentration | Persister Cell Formation (%) |
| DMSO (Control) | - | ~1 |
| This compound | 5 µM | Not explicitly quantified, but shown to enhance persister cell formation |
| Indolokine A4 | 5 µM | Not explicitly quantified, but shown to enhance persister cell formation |
| Indolokine A2 | 5 µM | Not explicitly quantified, but shown to enhance persister cell formation |
Note: The original study demonstrated a significant increase in persister cell formation with indolokines, but did not provide specific percentage values for each compound in the main figures.
Table 2: Plant Pathogen Defense Activity
| Compound | Concentration | Bacterial Growth (log CFU/cm²) | Protection Level |
| DMSO (Control) | - | ~7.5 | - |
| Indole-3-carbonyl nitrile (ICN) | 1 µM | ~7.0 | Weak |
| This compound | 1 µM | ~6.5 | 1 order of magnitude |
| Indolokine A2 | 1 µM | ~5.5 | 2 orders of magnitude |
| Indolokine A4 | 1 µM | ~7.0 | No significant effect |
Table 3: Aryl Hydrocarbon Receptor (AhR) Activation
| Compound | Concentration | AhR Activation (Fold Change) |
| DMSO (Control) | - | 1 |
| This compound | 100 nM | ~2 |
| Indolokine A4 | 100 nM | ~4 |
Note: Indolokine A4 was found to be a more potent AhR agonist than this compound.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Synthesis of this compound
The synthesis of this compound was achieved from crude Indolokine A4.[1]
-
Starting Material: Crude Indolokine A4
-
Reagents: Manganese dioxide (MnO2), Methanol (B129727)/acetone (3:1)
-
Procedure:
-
Dissolve crude Indolokine A4 in a 3:1 mixture of methanol and acetone.
-
Add MnO2 to the solution.
-
Stir the reaction mixture overnight.
-
Centrifuge and filter the reaction to remove MnO2.
-
Dry the resulting solution.
-
Purify the final product using preparative reverse-phase HPLC.
-
2. E. coli Persister Cell Formation Assay
This assay evaluates the effect of indolokines on the formation of antibiotic-tolerant persister cells in E. coli.[1]
-
Bacterial Strain: E. coli BW25113
-
Treatment: Pre-treatment with or without 5 µM of this compound.
-
Antibiotic: Gentamicin
-
Procedure:
-
Pre-treat E. coli BW25113 cultures with 5 µM of the test compound.
-
Expose the treated and untreated cultures to gentamicin.
-
Quantify the number of surviving persister cells.
-
3. Plant Pathogen Defense Assay
This experiment assesses the ability of indolokines to protect Arabidopsis thaliana from infection by Pseudomonas syringae.[1]
-
Plant Model: 5-week-old Arabidopsis thaliana leaves.
-
Pathogen: Pseudomonas syringae pv. tomato (Pto) DC3000.
-
Treatment:
-
Pre-infiltrate leaves with 1 µM of the flagellin (B1172586) peptide flg22 (to pre-immunize the plant).
-
Co-infiltrate with 1 µM of the test compound (this compound, etc.).
-
-
Procedure:
-
24 hours prior to infection, pre-infiltrate the leaves with flg22 and the test compound.
-
Infiltrate the leaves with a bacterial suspension of Pto DC3000 (OD600 = 0.0002).
-
Measure bacterial growth over time to determine the level of protection.
-
4. Aryl Hydrocarbon Receptor (AhR) Activation Assay
This assay measures the ability of indolokines to activate the human AhR signaling pathway.[1]
-
Method: The specific cell line and reporter system used for the AhR activation assay are not detailed in the provided summary but would typically involve a cell line (e.g., HepG2) transfected with an AhR-responsive luciferase reporter plasmid.
-
Treatment: Incubate cells with various concentrations of indolokines (e.g., 100 nM).
-
Procedure:
-
Treat the reporter cell line with the test compounds.
-
Measure the resulting luciferase activity, which is proportional to AhR activation.
-
Normalize the results to a vehicle control (e.g., DMSO).
-
Visualizations
Signaling Pathway
This compound has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses.[1][2][3] The demethylated analog of this compound, 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), is a known potent AhR agonist.[1] Activation of AhR by ligands like this compound can lead to the regulation of cytokine secretion, such as Interleukin-6 (IL-6), from immune cells.[1]
References
Indolokine A5: A Comparative Analysis of In Vitro and In Vivo Activities
Indolokine A5, a metabolite derived from indole (B1671886), has demonstrated significant biological activity in both laboratory settings (in vitro) and living organisms (in vivo). This guide provides a comprehensive comparison of its effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Data Summary: In Vitro vs. In Vivo Effects
The following tables summarize the key quantitative findings on the biological effects of this compound.
| In Vitro Activity | Organism/Cell Line | Concentration | Observed Effect | Reference |
| Aryl Hydrocarbon Receptor (AhR) Activation | Human Reporter Cell Line | Sub-micromolar to low-micromolar | Activation of the AhR signaling pathway. Indolokine A4 is a more potent activator. | [1] |
| Immune Modulation | Primary Human Tissues | 100 nM | Robust regulation of Interleukin-6 (IL-6) secretion. | [2] |
| Persister Cell Formation | Escherichia coli BW25113 | 5 µM | ~10-fold enhancement of persister cell formation under gentamicin (B1671437) challenge. | [1] |
| In Vivo Activity | Organism | Concentration | Observed Effect | Reference |
| Protection Against Bacterial Infection | Arabidopsis thaliana | 1 µM | ~10-fold protective effect against Pseudomonas syringae infection. | [1] |
Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)
This compound exerts at least part of its biological effects through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Aryl Hydrocarbon Receptor (AhR) Activation Assay
This protocol is based on the use of a commercially available reporter assay system.
Objective: To quantify the agonist activity of this compound on the human Aryl Hydrocarbon Receptor.
Materials:
-
Human AhR Reporter Cell Line (e.g., from Indigo Biosciences)
-
Cell Culture Medium
-
This compound
-
Luciferase Detection Reagent
-
96-well microplate
-
Luminometer
Procedure:
-
Thaw and plate the reporter cells in a 96-well plate according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Add the this compound dilutions to the wells containing the reporter cells.
-
Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a humidified incubator.
-
After incubation, lyse the cells and add the luciferase detection reagent.
-
Measure the luminescence using a luminometer to determine the level of reporter gene activation.
In Vitro E. coli Persister Cell Formation Assay
Objective: To determine the effect of this compound on the formation of antibiotic-tolerant persister cells in E. coli.
Materials:
-
E. coli BW25113
-
Luria-Bertani (LB) medium
-
This compound (5 µM)
-
Gentamicin sulfate (B86663)
-
Phosphate-buffered saline (PBS)
-
Agar (B569324) plates
Procedure:
-
Grow an overnight culture of E. coli BW25113 in LB medium.
-
Dilute the overnight culture into fresh LB medium and grow to the stationary phase.
-
Treat the stationary phase culture with 5 µM this compound and incubate.
-
Challenge the culture with a high concentration of gentamicin sulfate to kill non-persister cells.
-
After antibiotic treatment, wash the cells with PBS to remove the antibiotic.
-
Serially dilute the washed cells and plate on agar plates.
-
Incubate the plates overnight and count the number of colony-forming units (CFUs) to determine the number of surviving persister cells.
In Vivo Arabidopsis thaliana Infection Assay
Objective: To evaluate the protective effect of this compound against bacterial infection in a plant model.
Materials:
-
Arabidopsis thaliana plants
-
Pseudomonas syringae pv. tomato DC3000
-
This compound (1 µM)
-
Syringes
-
Magnesium sulfate solution
Procedure:
-
Grow Arabidopsis thaliana plants to the appropriate age (e.g., 4-5 weeks).
-
Prepare an inoculum of Pseudomonas syringae in a magnesium sulfate solution.
-
Pre-treat the plants with a 1 µM solution of this compound or a control solution.
-
Infiltrate the leaves of the treated and control plants with the bacterial suspension using a needleless syringe.
-
Maintain the plants under high humidity to facilitate infection.
-
After a set period (e.g., 3 days), collect leaf discs from the infected areas.
-
Homogenize the leaf discs and plate serial dilutions on appropriate growth media to determine the bacterial load (CFUs per unit area of leaf tissue).
References
A Comparative Analysis of Indolokine A5 and Its Precursors in Biological Systems
An in-depth guide for researchers and drug development professionals on the comparative biological activities and experimental protocols of Indolokine A5 and its precursors, including Indole-3-carbonyl nitrile (ICN), 4-hydroxy-ICN (4-OH-ICN), and Indolokine A4.
This guide provides a comprehensive comparison of this compound and its precursors, focusing on their roles in plant defense, immune modulation via the Aryl Hydrocarbon Receptor (AhR), and bacterial physiology. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction to this compound and Its Precursors
This compound, with the chemical name 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylic acid, is a metabolite derived from indole (B1671886), a common signaling molecule. In plants, this compound is part of a defense response and is synthesized from precursors such as Indole-3-carbonyl nitrile (ICN) and 4-hydroxy-ICN (4-OH-ICN). Another direct precursor in its biosynthetic pathway is Indolokine A4, which is oxidized to form this compound. These compounds have garnered significant interest due to their diverse biological activities, ranging from protecting plants against pathogens to modulating the human immune system.
Comparative Biological Activity
The biological activities of this compound and its precursors have been investigated in several key areas. A summary of the comparative quantitative data is presented below.
| Compound | Plant Protection against P. syringae | Aryl Hydrocarbon Receptor (AhR) Activation | E. coli Persister Cell Formation |
| This compound | ~10-fold increase in protection | Agonist | Significant increase at 5 µM |
| Indolokine A4 | Data not available | More potent agonist than this compound | Significant increase at 5 µM |
| ICN | Less effective than this compound | Data not available | Data not available |
| 4-OH-ICN | Weak protective effect | Data not available | Data not available |
Key Experimental Findings
Plant Protection Assay
This compound has demonstrated a significantly greater capacity to protect Arabidopsis thaliana from the pathogenic bacterium Pseudomonas syringae compared to its precursors. Studies have shown that this compound confers approximately an order of magnitude greater protection than ICN.[1] In contrast, 4-OH-ICN exhibited a weak protective effect. This suggests that the structural modifications leading to this compound are crucial for its enhanced protective function in plants.
Aryl Hydrocarbon Receptor (AhR) Activation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating immune responses. Both this compound and its direct precursor, Indolokine A4, act as agonists for AhR. However, experimental data indicates that Indolokine A4 is a more potent activator of the AhR pathway than this compound.[2] This differential activity highlights the structure-activity relationship within the indolokine family and their potential for immunomodulatory applications.
E. coli Persister Cell Formation
Persister cells are a subpopulation of bacteria that exhibit transient tolerance to antibiotics. Indolokines, including this compound and A4, have been shown to enhance the formation of persister cells in Escherichia coli. In experimental assays, treatment with 5 µM of these indolokines led to a significant increase in the number of persister cells.[2] This finding has implications for understanding bacterial survival strategies and the development of novel antimicrobial therapies.
Experimental Protocols
Synthesis of this compound from Indolokine A4
Principle: This protocol describes the oxidation of Indolokine A4 to synthesize this compound using manganese dioxide (MnO2).
Materials:
-
Crude Indolokine A4
-
Acetone
-
Manganese dioxide (MnO2)
-
Centrifuge
-
Filtration apparatus
-
Preparative reverse-phase HPLC system
Procedure:
-
Dissolve crude Indolokine A4 in a 3:1 mixture of methanol and acetone.
-
Add MnO2 to the solution.
-
Stir the reaction mixture overnight at room temperature.
-
Following the incubation, centrifuge the reaction mixture to pellet the MnO2.
-
Filter the supernatant to remove any remaining solid particles.
-
Dry the filtered solution to obtain the crude product.
-
Purify the crude this compound using a preparative reverse-phase HPLC system.[2]
Arabidopsis thaliana Infection Assay with Pseudomonas syringae
Principle: This assay evaluates the protective effect of this compound and its precursors against bacterial infection in plants. Arabidopsis thaliana plants are pre-treated with the test compounds and then challenged with the pathogen Pseudomonas syringae. The extent of bacterial growth is then quantified.[1][3][4]
Materials:
-
Arabidopsis thaliana plants (5-week-old)
-
Pseudomonas syringae pv. tomato DC3000
-
Test compounds (this compound, ICN, 4-OH-ICN) dissolved in an appropriate solvent (e.g., DMSO)
-
10 mM MgCl2 solution
-
Syringes (1 mL, needleless)
-
Homogenizer
-
King's B (KB) agar (B569324) plates containing appropriate antibiotics
-
Incubator
Procedure:
-
Bacterial Culture: Grow P. syringae in KB medium overnight at 28°C.
-
Inoculum Preparation: Centrifuge the bacterial culture, wash the pellet with 10 mM MgCl2, and resuspend in 10 mM MgCl2 to an optical density at 600 nm (OD600) of 0.2. Dilute this suspension to a final OD600 of 0.0002.
-
Plant Treatment: Infiltrate the leaves of 5-week-old A. thaliana plants with a solution containing the test compound at the desired concentration (e.g., 1 µM) 24 hours prior to infection. Use a solvent control (e.g., DMSO) for comparison.
-
Infection: Infiltrate the treated leaves with the prepared bacterial suspension using a needleless syringe.
-
Incubation: Keep the infected plants in a high-humidity environment for 3 days.
-
Quantification of Bacterial Load: a. Collect leaf discs from the infected areas. b. Homogenize the leaf discs in 10 mM MgCl2. c. Prepare serial dilutions of the homogenate. d. Plate the dilutions on KB agar plates with appropriate antibiotics. e. Incubate the plates at 28°C for 2 days. f. Count the colony-forming units (CFU) to determine the bacterial load per unit area of the leaf.
E. coli Persister Cell Formation Assay
Principle: This assay measures the ability of this compound and its precursors to induce the formation of persister cells in E. coli. The bacterial culture is treated with the test compound, followed by an antibiotic challenge. The number of surviving persister cells is then quantified.[5][6][7]
Materials:
-
E. coli strain (e.g., BW25113)
-
Luria-Bertani (LB) medium
-
Test compounds (this compound, Indolokine A4)
-
Antibiotic (e.g., gentamicin)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Incubator
-
Plate reader
Procedure:
-
Bacterial Culture: Grow E. coli in LB medium to the stationary phase.
-
Compound Treatment: Dilute the stationary phase culture and treat with 5 µM of the test compound for a specified period (e.g., 3 hours).
-
Antibiotic Challenge: Add a high concentration of gentamicin (B1671437) to the treated and untreated control cultures.
-
Incubation: Incubate the cultures for a period sufficient to kill non-persister cells (e.g., 3-5 hours).
-
Quantification of Persister Cells: a. Wash the cells with PBS to remove the antibiotic. b. Prepare serial dilutions of the washed cells. c. Plate the dilutions on LB agar plates. d. Incubate the plates overnight at 37°C. e. Count the CFU to determine the number of surviving persister cells.
Visualizations
Caption: Biosynthetic pathway and comparative biological activities of this compound and its precursors.
Caption: Experimental workflow for the Arabidopsis thaliana plant protection assay.
Caption: Experimental workflow for the E. coli persister cell formation assay.
References
- 1. Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem [jove.com]
- 4. Bacterial Infection and Hypersensitive Response Assays in Arabidopsis-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of a Method To Rapidly Assay Bacterial Persister Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Persister formation in Escherichia coli can be inhibited by treatment with nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Indolokine Family Members in Bacterial and Host Signaling
For Researchers, Scientists, and Drug Development Professionals
The indolokine family, a group of indole-functionalized metabolites, has emerged as a significant class of signaling molecules that mediate inter-kingdom communication between bacteria, plants, and humans. Produced by gut microbiota, these molecules are upregulated in response to cellular stress and have demonstrated potent effects on bacterial persistence and host immune responses. This guide provides a comprehensive comparison of the biological activities of various indolokine family members, supported by experimental data and detailed protocols to facilitate further research and drug development.
Quantitative Comparison of Indolokine Activity
The following tables summarize the key quantitative data from head-to-head studies of different indolokine family members, focusing on their impact on E. coli persister cell formation and human immune cell responses.
Table 1: Effect of Indolokines on E. coli Persister Cell Formation
| Indolokine | Concentration (µM) | Fold Enhancement of Persister Cell Formation |
| Indolokine 1 | 5 | ~12-fold |
| Indolokine 3 | 5 | ~10-fold |
| Indolokines 2, 4, 5 | 5 | Data not shown to have significant enhancement |
Data extracted from studies on E. coli BW25113, where persister cell formation was enhanced by treatment with specific indolokines.
Table 2: Immunomodulatory Effects of Indolokines on Human Primary Cells
| Indolokine | Concentration (µM) | Key Biomarker Modulation | Fold Change (relative to vehicle control) | Cell System |
| Indolokine A4 (2) | 21 | Interleukin-6 (IL-6) secretion | ~30-fold increase | CD19+ B cells co-cultured with PBMCs |
| Indolokine A4 (2) | 21 | Interleukin-8 (IL-8) secretion | Increased | Venular endothelial cells co-cultured with PBMCs |
| Indolokine A4 (2) | 21 | Dermal fibroblast proliferation | Decreased | Dermal fibroblasts |
| Indolokine A4 (2) | 21 | Eotaxin-3 (CCL26) | Decreased | Venular endothelial cells & Bronchial epithelial cells |
| Indolokine B4 (6) | 21 | Matrix metallopeptidase 9 (MMP-9) | Decreased | Not specified |
| Indolokine B4 (6) | 21 | Urokinase-type plasminogen activator receptor (CD87) | Decreased | Not specified |
| Indolokine B4 (6) | 21 | Plasminogen activator inhibitor-1 (PAI-1) | Decreased | Not specified |
| Indolokine B4 (6) | 21 | C-X-C chemokine 11 (CXCL-11) | Decreased | Not specified |
This data was generated using the BioMAP® Phenotypic Profiling Assay system with a panel of 12 human primary cell-based co-culture systems.
Table 3: Aryl Hydrocarbon Receptor (AhR) Activation by Indolokines
| Indolokine | Concentration for Significant AhR Activation | Potency Comparison |
| Indolokine A4 (2) | 100 nM and higher | More potent than Indolokine A5 (3) |
| This compound (3) | Sub- to low-micromolar | Less potent than Indolokine A4 (2) |
| Indolokines 4, 5 | Sub- to low-micromolar | Generally activate AhR |
AhR activation was assessed using a commercial human AhR reporter cell line with a luciferase gene downstream of dioxin/xenobiotic response elements (DRE/XRE).
Signaling Pathways and Biosynthesis
The biological activities of indolokines are intrinsically linked to their biosynthetic origins and their interaction with host signaling pathways, most notably the Aryl Hydrocarbon Receptor (AhR) pathway.
Validating the Role of Indolokine A5 in Immune Modulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Indolokine A5's performance in immune modulation against other relevant alternatives. The information is supported by available experimental data to aid in the evaluation of its potential as an immunomodulatory agent.
Introduction to this compound
This compound is a recently identified bacterial metabolite derived from tryptophan. It belongs to a family of indole-functionalized molecules known as indolokines, which are produced by various bacteria, including commensal strains like Escherichia coli.[1][2] Emerging research indicates that this compound plays a role in host-microbe interactions and can modulate the host's immune system. Its primary mechanism of action is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial for regulating immune responses at mucosal surfaces and maintaining tissue homeostasis.[1]
Comparison with Alternative Immune Modulators
The immunomodulatory effects of this compound are best understood in the context of other AhR agonists. This section compares this compound with its close analog, Indolokine A4, the well-characterized synthetic AhR agonist ITE, and another microbial-derived indole (B1671886) metabolite, Indole-3-Acetic Acid (IAA).
Performance Data
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Comparison of Aryl Hydrocarbon Receptor (AhR) Activation
| Compound | EC50 for AhR Activation | Ki for AhR Binding | Source Organism/Type | Key Findings |
| This compound | Sub- to low-micromolar range | Not Reported | Bacterial Metabolite | Activates the AhR signaling pathway.[1] |
| Indolokine A4 | More potent than this compound (significant activation at ≥100 nM) | Not Reported | Bacterial Metabolite | The most potent AhR agonist among the tested indolokines.[1] |
| ITE | ~20 nM | 3 nM | Synthetic | A potent, well-characterized AhR agonist. This compound is its demethylated analog.[1] |
| Indole | ~3 µM | Not Reported | Bacterial Metabolite | Dose-dependent activation of AhR.[3] |
Table 2: Comparison of Immunomodulatory Effects (Cytokine Regulation)
| Compound | Effect on IL-6 Secretion | Effect on Other Cytokines | Cell Type | Key Findings |
| This compound | Implied regulation via AhR | Not explicitly detailed | Human immune cells | As an AhR agonist, it is expected to regulate IL-6.[1] |
| Indolokine A4 | Robustly regulated | Not explicitly detailed | Human B-cells | Consistent with its potent AhR agonism.[1] |
| ITE | Regulates secretion | Inhibits IL-1β, IL-23, and TNF-α; Induces IL-10 | Dendritic cells | Demonstrates broad anti-inflammatory effects.[4] |
| Indole-3-Acetic Acid (IAA) | Not explicitly detailed | Not explicitly detailed | Not specified | A known AhR agonist with immunomodulatory properties. |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of experimental findings. Below are representative protocols for key assays used to characterize the immunomodulatory function of compounds like this compound.
Aryl Hydrocarbon Receptor (AhR) Reporter Assay
This assay quantifies the ability of a compound to activate the AhR signaling pathway.
Objective: To determine the dose-dependent activation of AhR by a test compound.
Materials:
-
Human AhR reporter cell line (e.g., HepG2-XRE-luciferase)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the AhR reporter cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final solvent concentration should not exceed 0.1%.
-
Incubation: Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 24 hours.
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the dose-response curve and determine the EC50 value.
IL-6 Secretion Assay (ELISA)
This protocol measures the amount of Interleukin-6 (IL-6) secreted by immune cells in response to treatment with a test compound.
Objective: To quantify the effect of a test compound on IL-6 production by immune cells (e.g., peripheral blood mononuclear cells - PBMCs).
Materials:
-
Isolated human PBMCs
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and antibiotics
-
Test compounds
-
Lipopolysaccharide (LPS) as a stimulant
-
Human IL-6 ELISA kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 24 hours.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's protocol.[5][6][7][8] This typically involves the following steps:
-
Addition of standards and samples to the antibody-coated plate.
-
Incubation and washing.
-
Addition of a biotinylated detection antibody.
-
Incubation and washing.
-
Addition of a streptavidin-HRP conjugate.
-
Incubation and washing.
-
Addition of a substrate solution and incubation for color development.
-
Addition of a stop solution.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-6 in each sample based on the standard curve.
Visualizations
Signaling Pathway
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Experimental Workflow
Caption: Workflow for an Aryl Hydrocarbon Receptor (AhR) reporter assay.
References
- 1. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Stress Upregulates Indole Signaling Metabolites in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. raybiotech.com [raybiotech.com]
- 6. bmgrp.com [bmgrp.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. mpbio.com [mpbio.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Indolokine A5
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Indolokine A5. The following procedures are based on general best practices for handling potent, biologically active research compounds and information extrapolated from related chemical structures, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. This compound is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), and therefore, requires careful handling and disposal to ensure personal safety and environmental protection.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈N₂O₃S | PubChem[1] |
| Molecular Weight | 272.28 g/mol | PubChem[1] |
| CAS Number | 951207-88-8 | MedchemExpress[2][3] |
| Appearance | Solid powder | MedchemExpress[3] |
| Solubility | Soluble in DMSO (50 mg/mL) | MedchemExpress[3] |
Disposal Operational Plan: A Step-by-Step Guide
Given the lack of a specific Safety Data Sheet for this compound, the following disposal protocol is based on the precautionary principle, treating the compound as hazardous waste. This is informed by the hazardous properties of the related compound, indole, which is harmful if swallowed, toxic in contact with skin, causes serious eye irritation, and is very toxic to aquatic life[4].
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator is recommended.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect any unused or expired solid this compound powder in its original container or a clearly labeled, sealed container.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a dedicated, sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Solutions of this compound (e.g., in DMSO) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility is confirmed.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Toxic," "Biologically Active").
-
Step 3: Decontamination of Work Surfaces
-
After handling, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hood) with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
All cleaning materials (e.g., paper towels) should be disposed of as solid hazardous waste.
Step 4: Storage Pending Disposal
-
Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
The recommended method of disposal for this type of compound is typically high-temperature incineration by a licensed hazardous waste disposal facility[4].
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below.
Caption: Logical workflow for the safe disposal of this compound.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
As a potent AhR agonist, this compound's biological activity is mediated through the AhR signaling pathway. Understanding this pathway is crucial for appreciating the compound's potency and the need for careful handling.
Caption: Simplified diagram of the canonical AhR signaling pathway activated by this compound.
References
Essential Safety and Operational Guide for Handling Indolokine A5
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Indolokine A5. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document adopts a conservative approach based on safety protocols for structurally related indole (B1671886) compounds. It is imperative to handle this compound with a high degree of caution, assuming it may share hazards associated with similar chemical structures.
Personal Protective Equipment (PPE)
A thorough personal protective equipment strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2] | To protect against potential splashes and vapors that could cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][2] | To prevent skin contact. Gloves should be changed immediately if contaminated.[1] |
| Body Protection | A protective lab coat or a chemical-resistant apron should be worn.[1][2] For significant exposure risks, a chemical-resistant suit may be necessary.[2] | To shield the body from accidental spills and splashes. Contaminated clothing should be removed and laundered before reuse.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH-approved respirator is required.[1][3] | To minimize the inhalation of any dust, fumes, or vapors. |
Operational Plan: Step-by-Step Handling and Disposal
Engineering Controls
-
Ventilation: All procedures involving this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Safety Stations: Ensure that eyewash stations and safety showers are easily accessible.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Transfer: When weighing the solid compound, do so in the fume hood to avoid inhalation of any airborne particles. Use appropriate tools for transfer, minimizing the creation of dust.
-
In Solution: When working with this compound in solution, handle it with the same level of caution. Use sealed containers for transport and storage.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.[2] Remove and properly dispose of contaminated PPE.[2] Always wash hands thoroughly after handling.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[2]
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be collected in a designated and properly labeled hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain.
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.[2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Experimental Protocols and Signaling Pathways
General Experimental Workflow: Handling and Preparation for In Vitro Studies
The following diagram outlines a general workflow for preparing this compound for use in cell-based assays.
Caption: General workflow for preparing this compound for in vitro experiments.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
